molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8

1H-Imidazo[4,5-b]pyridine

Cat. No.: B063865
CAS No.: 170245-18-8
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, an analog of purine, serves as a critical pharmacophore in the design and synthesis of novel small molecule inhibitors. Its primary research value lies in its ability to interact with a variety of biological targets, particularly protein kinases, making it a cornerstone compound for developing potential therapeutics in oncology, inflammation, and central nervous system disorders. The planar, aromatic structure of this compound allows for efficient π-π stacking interactions and hydrogen bonding within enzyme active sites, thereby modulating key signaling pathways. Researchers utilize this compound as a versatile building block for constructing more complex molecular architectures, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties such as potency, selectivity, and metabolic stability. Supplied with high purity and quality, it is an essential reagent for hit-to-lead optimization campaigns and the exploration of new chemical space in biomedical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
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InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5N3
Source PubChem
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DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
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CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name 1H-Imidazo(4,5-b)pyridine
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazo[4,5-b]pyridine: Core Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and epigenetic modulators. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, and key experimental protocols associated with the synthesis, characterization, and biological evaluation of this important chemical entity.

Core Structure and Nomenclature

This compound consists of a pyridine ring fused to an imidazole ring. It is also known by several synonyms, including 1-Deazapurine, 4-Azabenzimidazole, and Pyrido(2,3-d)imidazole.[1][2] The core structure contains three nitrogen atoms, which are key sites for hydrogen bonding and potential metabolic activity, contributing to its diverse pharmacological profiles.

The IUPAC name for the parent compound is This compound .[1] The numbering of the heterocyclic system is crucial for the unambiguous identification of its derivatives.

Chemical Structure of this compound with atom numbering

Figure 1: Basic structure and atom numbering of this compound.

Physicochemical and Spectroscopic Properties

The properties of the this compound core can be significantly altered by substitution. The following tables summarize key quantitative data for the unsubstituted parent compound and representative derivatives found in the literature.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₆H₅N₃119.12Not Reported273-21-2[1][2]
2-Phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₉N₃195.22290 - 2931016-93-9[3]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₈BrN₃274.12> 300Not Available
This compound-2-thiolC₆H₅N₃S151.19> 30029448-81-5[4]
Table 2: Spectroscopic Data for Representative Derivatives

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound derivatives.

CompoundTechniqueKey Signals and Assignments
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine [2][5]¹H NMR (DMSO-d₆)δ 13.4+ (s, 1H, NH), 8.43 (d, 1H, H-pyridine), 8.28 (d, 1H, H-pyridine), 8.24 (m, 2H, H-arom), 7.58 (m, 3H, H-arom)
¹³C NMR (DMSO-d₆)δ 154.6, 144.5, 131.4, 129.6, 129.5 (2C), 127.4 (2C), 113.4
3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine [6]¹H NMR (CDCl₃)δ 8.42 (dd, 1H), 8.08 (dd, 1H), 7.78 (m, 2H), 7.26 (m, 3H), 4.40 (t, 2H), 1.80 (quint, 2H), 1.30 (m, 2H), 0.88 (t, 3H)
¹³C NMR (CDCl₃)δ 165.8 (d, JCF = 247.5 Hz), 153.8, 148.9, 144.2, 135.5, 131.0 (d, JCF = 15 Hz), 127.5, 127.0 (d, JCF = 3.3 Hz), 118.9, 116.5 (d, JCF = 3.3 Hz), 43.8, 32.2, 20.2, 13.9
IR (KBr, cm⁻¹)2958, 2869, 1604, 1525, 1487, 1409

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis, characterization, and evaluation of novel compounds. The following sections provide representative, step-by-step protocols.

Synthesis and Characterization

A common route to synthesize the 2-aryl-1H-imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with an aldehyde or carboxylic acid.

This protocol details the synthesis via condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Diiodide (I₂)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution with stirring.

  • Add a catalytic amount of diiodide (0.09 g, 0.531 mmol).

  • Heat the reaction mixture to reflux (approximately 90°C) with continuous magnetic stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24 hours).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to yield 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a solid.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[2][5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis s1 5-bromo-2,3-diaminopyridine r1 Combine reagents in round-bottom flask s1->r1 s2 Benzaldehyde s2->r1 s3 Ethanol (Solvent) s3->r1 s4 Iodine (Catalyst) s4->r1 r2 Heat to Reflux (~90°C) with stirring for 24h r1->r2 r3 Monitor by TLC r2->r3 w1 Cool to Room Temp r3->w1 Reaction Complete w2 Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Dry under Vacuum w3->w4 a1 NMR (¹H, ¹³C) w4->a1 Final Product a2 Mass Spectrometry w4->a2 a3 IR Spectroscopy w4->a3

General workflow for the synthesis and characterization of a 2-aryl-1H-imidazo[4,5-b]pyridine.
Biological Evaluation

Given the interest in this compound derivatives as epigenetic modulators, a key experiment is to determine their inhibitory activity against target proteins like the Bromodomain and Extra-Terminal (BET) family proteins.

This protocol outlines a competitive binding assay to measure a compound's ability to disrupt the interaction between the BRD4 protein and acetylated histones.

Materials:

  • Recombinant BRD4 protein (bromodomain 1, BD1)

  • Biotinylated histone H4-acetylated peptide (substrate)

  • Test inhibitor (e.g., a this compound derivative) dissolved in DMSO

  • AlphaLISA Glutathione (GSH) acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 3x BRD assay buffer)

  • 384-well microplate

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing assay buffer and a biotinylated histone peptide ligand.

  • Compound Plating: Serially dilute the test inhibitor in inhibitor buffer (e.g., 1x BRD assay buffer with <0.5% DMSO). Add 2.5 µL of the diluted inhibitor or inhibitor buffer (for positive/negative controls) to the appropriate wells of the 384-well plate.

  • Protein Addition: Thaw the BRD4(BD1) protein on ice and dilute it to the working concentration (e.g., 16 ng/µL) in 1x BRD assay buffer.

  • Initiate Reaction: Add 2.5 µL of the diluted BRD4(BD1) to each well (except the "Blank" control). Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Acceptor Bead Addition: Dilute the GSH Acceptor beads 250-fold in 1x Detection buffer. Add 10 µL to each well. Shake the plate briefly and incubate for 30 minutes at room temperature, protected from light.

  • Donor Bead Addition: Dilute the Streptavidin-coated Donor beads in 1x Detection buffer. Add 10 µL to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no BRD4) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This method is used to assess the ability of a compound to inhibit the growth of a specific bacterium.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Muller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile swabs

  • Sterile well borer/cork borer (e.g., 6 mm diameter)

  • Incubator (37°C)

  • Standard antibiotic disc (e.g., Streptomycin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of an MHA plate using a sterile swab.

  • Well Creation: Use a sterile borer to punch uniform wells into the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Load the positive and negative controls into separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for approximately 15-30 minutes at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

  • Interpretation: Compare the zone of inhibition of the test compound to the positive and negative controls to determine its antibacterial activity. A larger zone diameter indicates greater sensitivity of the bacterium to the compound.

Biological Mechanisms and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key biological targets. Understanding their mechanism of action is crucial for rational drug design.

Inhibition of BET Bromodomains

Several this compound derivatives function as inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are "epigenetic readers" that recognize and bind to acetylated lysine residues on histone tails.[7] This interaction is critical for recruiting transcriptional machinery to specific gene promoters and enhancers.

The BRD4 protein, in particular, plays a key role in the transcription of oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound-based inhibitors displace BRD4 from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, leading to the suppression of oncogene transcription and subsequent inhibition of cancer cell proliferation.[8]

G cluster_normal Normal Gene Transcription cluster_inhibited BET Inhibition Pathway Histone Acetylated Histone BRD4 BRD4 Protein Histone->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits Transcription Transcription of Oncogenes (e.g., MYC) PTEFb->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes Histone_i Acetylated Histone Histone_i->Block Binding Disrupted BRD4_i BRD4 Protein Inhibitor This compound Inhibitor Inhibitor->BRD4_i Binds & Inhibits Transcription_i Transcription of Oncogenes Blocked Apoptosis Apoptosis Transcription_i->Apoptosis Leads to

Mechanism of action for this compound-based BET inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)

Other derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases, particularly CDK9.[9] CDK9 is a key component of the P-TEFb complex. By inhibiting CDK9, these compounds prevent the phosphorylation of RNA Polymerase II, which is a critical step for transcriptional elongation. This mechanism also leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells, making it a valuable strategy in oncology research.[9][10]

Conclusion

The this compound core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its structural similarity to endogenous purines provides a foundation for its interaction with a multitude of biological targets. The continued exploration of this scaffold, guided by the robust synthetic and analytical protocols outlined herein, promises to yield novel therapeutic agents for a range of diseases, from cancer to infectious diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of this potent heterocyclic system.

References

The Synthesis of the 1H-Imidazo[4,5-b]pyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-imidazo[4,5-b]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, conferring a wide range of biological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics.[3][4] Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and treatments for neuropathic pain, underscoring their significance in drug development.[5][6] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the this compound scaffold, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this field.

Core Synthetic Strategies

The construction of the this compound ring system can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include the condensation of diaminopyridines, tandem reactions from substituted pyridines, and transition-metal-catalyzed cross-coupling reactions.

Condensation of 2,3-Diaminopyridine Derivatives

One of the most classical and straightforward methods for the synthesis of the this compound core is the condensation of 2,3-diaminopyridine with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives.[7][8][9] This approach is valued for its simplicity and the ready availability of starting materials.

The reaction with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures, directly yields 2-substituted 1H-imidazo[4,5-b]pyridines.[7] Alternatively, condensation with aldehydes followed by an oxidative cyclization provides a facile route to these derivatives.

G cluster_reactants Starting Materials 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Condensation Cyclization/Dehydration Cyclization/Dehydration Condensation->Cyclization/Dehydration Product 2-Substituted This compound Cyclization/Dehydration->Product

Figure 1: General workflow for the synthesis of 1H-imidazo[4,5-b]pyridines via condensation.

Experimental Protocol: Synthesis of 2-(4'-Diethylamino-2'-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine [8]

  • An equimolar amount of 2,3-diaminopyridine and 4-N,N-diethylaminosalicylaldehyde are taken in N,N-dimethylformamide (DMF).

  • The reaction mixture is refluxed at 120°C.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is purified by column chromatography to yield the desired 2-(4'-diethylamino-2'-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine.

Tandem and One-Pot Syntheses from 2-Chloro-3-nitropyridine

Modern synthetic approaches often favor tandem or one-pot procedures due to their efficiency and reduced number of purification steps. A highly effective method for the synthesis of the this compound scaffold starts from 2-chloro-3-nitropyridine.[10][11][12] This strategy involves a sequence of reactions, typically a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde.

This multi-step process, when performed in a single pot, offers a significant improvement in overall yield and a reduction in waste generation. The use of environmentally benign solvent systems like a mixture of water and isopropanol has also been reported.[10][11]

G Start 2-Chloro-3-nitropyridine SNAr SNAr with Primary Amine Start->SNAr Intermediate1 2-Amino-3-nitropyridine Derivative SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 2,3-Diaminopyridine Derivative Reduction->Intermediate2 Cyclization Heteroannulation with Aldehyde Intermediate2->Cyclization Product Functionalized This compound Cyclization->Product

Figure 2: Workflow for the tandem synthesis of 1H-imidazo[4,5-b]pyridines.

Experimental Protocol: General Procedure for Tandem Synthesis [10][11]

  • To a solution of 2-chloro-3-nitropyridine in a mixture of isopropanol and water, add the desired primary amine.

  • The reaction mixture is stirred at a specified temperature until the SNAr reaction is complete.

  • Sodium dithionite (Na2S2O4) is then added to the mixture to reduce the nitro group.

  • After the reduction is complete, the appropriate aldehyde is added, and the mixture is heated to facilitate cyclization.

  • The reaction is monitored by TLC. Upon completion, the mixture is worked up, and the product is purified by column chromatography.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, has revolutionized the synthesis of N-heterocycles. The Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of C-N bonds, which can be applied to the synthesis of the this compound scaffold.[13][14][15]

These methods are particularly useful for introducing a diverse range of substituents onto the pyridine or imidazole rings, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction can be employed to couple enolizable heterocycles with halo-substituted 1H-imidazo[4,5-b]pyridines.[13]

G cluster_reactants Reactants Halo-Imidazopyridine Halo-Substituted This compound Catalysis Pd or Cu Catalyst Ligand, Base Halo-Imidazopyridine->Catalysis CouplingPartner Amine / Heterocycle CouplingPartner->Catalysis Product Functionalized This compound Catalysis->Product

Figure 3: General scheme for functionalization via cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination for Imidazo[4,5-b]pyridine-2-one Synthesis [14]

  • A mixture of the appropriate 2-chloro-3-aminopyridine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., XantPhos), and a base (e.g., Cs2CO3) is prepared in a reaction vessel.

  • The vessel is purged with an inert gas (e.g., argon).

  • A suitable solvent, such as toluene, is added, and the reaction mixture is heated to the desired temperature.

  • The reaction is monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, the reaction is cooled, diluted, and subjected to an aqueous workup.

  • The crude product is then purified by column chromatography to afford the desired imidazo[4,5-b]pyridin-2-one.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[7][16][17] The application of microwave irradiation to the synthesis of 1H-imidazo[4,5-b]pyridines can significantly reduce reaction times from hours to minutes.[7][18] This method is particularly effective for condensation reactions and can often be performed under solvent-free or green solvent conditions, aligning with the principles of green chemistry.[16][19]

Comparative Data of Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern, scalability, and available resources. The following table summarizes key quantitative data for different synthetic approaches to the this compound scaffold.

MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
Condensation 2,3-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA), High Temp.Several hours40-92[7]
Tandem Synthesis 2-Chloro-3-nitropyridine, Amine, AldehydeNa2S2O4, H2O-IPANot specifiedGood[10][11]
Microwave-Assisted 2-Amino-3-hydroxypyridine, Carboxylic AcidSilica gel support, 100 WMinutes71-92[7]
One-Pot Synthesis 2,3-Diaminopyridine, AldehydeNot specifiedNot specifiedGood[20]

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in a number of molecules that inhibit protein kinases, which are critical regulators of cellular signaling pathways.[4] For example, derivatives of this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[5] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and is a promising strategy in cancer therapy.

G Imidazopyridine This compound Derivative CDK9 CDK9 Imidazopyridine->CDK9 Inhibits Transcription RNA Polymerase II Phosphorylation CDK9->Transcription Promotes Apoptosis Induction of Apoptosis CDK9->Apoptosis Indirectly Prevents GeneExpression Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->GeneExpression Leads to GeneExpression->Apoptosis Prevents

Figure 4: Inhibition of the CDK9 signaling pathway by this compound derivatives.

Furthermore, this scaffold has been instrumental in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors.[6] BET proteins are epigenetic readers that play a crucial role in gene transcription. Their inhibition has shown therapeutic potential in various diseases, including cancer and neuropathic pain.

Conclusion

The this compound scaffold remains a highly attractive and versatile core for the design of novel bioactive molecules. The synthetic methodologies outlined in this guide, from classical condensation reactions to modern tandem and transition-metal-catalyzed approaches, provide a robust toolkit for chemists in the field of drug discovery. The continued development of efficient and sustainable synthetic routes will undoubtedly facilitate the exploration of new chemical space and the discovery of next-generation therapeutics based on this remarkable heterocyclic system.

References

A Technical Guide to Novel Derivatives of 1H-Imidazo[4,5-b]pyridine: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides an in-depth overview of recent advancements in the design, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common and efficient method involves the condensation of 2,3-diaminopyridine with substituted aldehydes.

General One-Pot Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines

A straightforward and environmentally friendly approach involves the one-pot synthesis from 2,3-diaminopyridine and various aromatic aldehydes in water, relying on air oxidation for cyclocondensation.[3]

Experimental Protocol:

A mixture of 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) in water (10 mL) is heated to reflux for a specified time (typically 2-4 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and dried to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine derivative.[3]

Photocatalytic Synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines

A modern and efficient method for C-C bond formation utilizes a photocatalytic approach to synthesize 7-aryl-1H-imidazo[4,5-b]pyridines.[4]

Experimental Protocol:

A reaction vessel is charged with this compound (1 mmol), an aryl halide (1.2 mmol), a photocatalyst (e.g., Eosin Y, 2 mol%), and a base (e.g., diisopropylethylamine, 2 mmol) in a suitable solvent (e.g., acetonitrile). The mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 7-aryl-1H-imidazo[4,5-b]pyridine derivative.[4]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and kinase inhibitory effects.

Anticancer Activity

Several novel this compound derivatives have shown potent anticancer activity.[5][6] For instance, a series of compounds were designed and synthesized as Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[5]

Signaling Pathway of CDK9 Inhibition:

CDK9_Inhibition cluster_0 Cell Cycle Progression cluster_1 Transcription Elongation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M RNAPII RNA Polymerase II P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNAPII phosphorylates DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF phosphorylates Productive_Elongation Productive Elongation Promoter_Proximal_Pausing Promoter-Proximal Pausing Promoter_Proximal_Pausing->Productive_Elongation release Anti-apoptotic\nProteins Anti-apoptotic Proteins Imidazo_Pyridine_Derivative This compound Derivative Imidazo_Pyridine_Derivative->P-TEFb Apoptosis Apoptosis Anti-apoptotic\nProteins->Apoptosis inhibits

Caption: Inhibition of CDK9 by this compound derivatives leads to the suppression of transcription elongation and induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference
Compound IMCF-70.85[5]
Compound IIMCF-70.92[5]
Compound IIIaMCF-71.12[5]
Compound VIIcHCT1160.78[5]
Compound 6bA5493.2[6]
Compound 10SW6200.4[7]
Compound 14SW6200.7[7]
Antimicrobial and Antifungal Activity

The structural motif of this compound is also effective against various microbial and fungal strains.[4][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Sterile cups (or wells) are placed on the agar surface.

  • A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the cups.

  • A standard antibiotic (e.g., Ampicillin) and the solvent alone serve as positive and negative controls, respectively.[8]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The diameter of the zone of inhibition around each cup is measured in millimeters.[8]

Quantitative Data: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)Reference
Compound 4bS. aureus18[4]
Compound 4dE. coli16[4]
Compound VIdB. subtilis22[8]
Compound VIdS. typhi20[8]
Compound VIbA. niger19[8]
Compound VIfC. albicans21[8]
Antitubercular Activity

Derivatives of this compound have emerged as promising agents against Mycobacterium tuberculosis.[9][10][11] A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain.[9]

Experimental Workflow for Antitubercular Drug Discovery:

Antitubercular_Workflow Start Start Synthesis Synthesis of 6-(4-nitrophenoxy)-1H- imidazo[4,5-b]pyridine Derivatives Start->Synthesis Characterization Structural Characterization (NMR, Mass, IR) Synthesis->Characterization Screening In vitro Antitubercular Screening (H37Rv strain) Characterization->Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Docking Molecular Docking Studies (e.g., against DprE1) MIC_Determination->Docking Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Docking->SAR_Analysis End End Lead_Optimization->End

Caption: A typical workflow for the discovery and development of novel this compound-based antitubercular agents.

Quantitative Data: Antitubercular Activity

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
5c1.56[9]
5g3.12[9]
5i3.12[9]
5v1.56[9]
1f1.56[11]
2b3.12[11]

Conclusion and Future Directions

The this compound scaffold continues to be a privileged structure in medicinal chemistry, yielding derivatives with a wide array of potent biological activities. The synthetic methodologies are well-established and continue to evolve with the incorporation of modern techniques like photocatalysis. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds. Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, elucidation of their precise mechanisms of action, and their evaluation in in vivo models to translate the promising in vitro results into potential clinical candidates. The versatility of this scaffold ensures its continued importance in the quest for novel therapeutic agents.

References

Spectroscopic Analysis of 1H-Imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of the core heterocyclic compound, 1H-Imidazo[4,5-b]pyridine. This scaffold is a key component in a multitude of biologically active molecules, and a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for the rational design and development of novel therapeutics. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and a relevant biological pathway is visualized to contextualize the importance of this molecular core.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ) ppm
H28.16
H58.35
H67.25
H78.05
NH13.47

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ) ppm
C2142.0
C3a132.0
C5144.0
C6118.0
C7130.0
C7a148.0

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3400-2500N-H stretching
3100-3000Aromatic C-H stretching
1640-1450C=C and C=N stretching
1400-1000In-plane C-H bending
900-650Out-of-plane C-H bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of this compound

Ionm/z
[M+H]⁺120.06

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

    • The instrument is equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation:

    • An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) is used.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer) is used.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate charged droplets.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Biological Context: Inhibition of CDK9 Signaling Pathway

Derivatives of this compound have shown significant potential as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme in the regulation of gene transcription, and its dysregulation is implicated in various cancers. The following diagram illustrates the role of CDK9 in transcription and the mechanism of its inhibition.

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine RNAPII RNA Polymerase II (RNAPII) DSIF_NELF DSIF/NELF (Negative Elongation Factors) RNAPII->DSIF_NELF Paused at Promoter Transcription_Elongation Productive Transcription Elongation DSIF_NELF->Transcription_Elongation Release of Paused RNAPII PTEFb P-TEFb Complex (CDK9 + Cyclin T1) PTEFb->RNAPII Phosphorylates RNAPII CTD PTEFb->DSIF_NELF Phosphorylates DSIF/NELF Blocked_Transcription Transcription Blocked (Apoptosis Induction) Imidazopyridine This compound Derivative Imidazopyridine->PTEFb Inhibits CDK9 Kinase Activity

Tautomerism in 1H-Imidazo[4,5-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of the imidazole ring within this fused system plays a pivotal role in the physicochemical and pharmacological properties of its derivatives. This guide provides a comprehensive technical overview of the prototropic tautomerism in this compound derivatives, summarizing quantitative data on tautomeric equilibria, detailing experimental protocols for their determination, and illustrating the biological pathways influenced by these tautomeric forms.

Introduction to Tautomerism in this compound

The this compound ring system can exist in different prototropic tautomeric forms, primarily the 1H- and 3H-tautomers, arising from the migration of a proton between the nitrogen atoms of the imidazole ring. The position of this equilibrium is influenced by various factors including the nature and position of substituents on the heterocyclic core, solvent polarity, pH, and temperature. Understanding and controlling this tautomerism is critical in drug design, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is characterized by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium. The pKT is the negative logarithm of this constant.

CompoundTautomer Ratio (1H:3H)MethodConditionsReference
This compound (parent)pKa = 4.37Not SpecifiedNot Specified[1]
Phenyl-substituted derivative (8d)22:881H NMRNot Specified
Iminocoumarin derivative (11)1:31H NMRDMSO[2]
6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imine (12)1:31H NMRDMSO[2]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on spectroscopic and computational methods. Below are detailed protocols for the key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

Objective: To determine the ratio of tautomers of a this compound derivative in a given solvent.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1D 1H NMR spectrum.

    • Identify distinct signals corresponding to each tautomer. Protons on the imidazole and pyridine rings, as well as on substituents, will have different chemical shifts in the 1H and 3H tautomeric forms.

    • Integrate the signals corresponding to a specific proton (or a group of protons) for each tautomer. The ratio of the integrals will give the molar ratio of the tautomers.

  • 2D NMR Spectroscopy (for structural assignment):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for differentiating N-substituted regioisomers, which can be considered as "fixed" tautomers. It identifies through-space correlations between protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals through-bond correlations between protons and carbons separated by two or three bonds, aiding in the definitive assignment of the tautomeric form.

Data Analysis:

  • The tautomer ratio is calculated from the integral values of well-resolved signals in the 1H NMR spectrum that are unique to each tautomer.

  • For example, if a proton at a specific position has a chemical shift of δA in tautomer A and δB in tautomer B, the ratio of tautomer A to tautomer B is given by the ratio of the integrals of the signals at δA and δB.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.[3][4]

Objective: To determine the tautomeric equilibrium constant (KT) of a this compound derivative.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, water).

    • Prepare a series of buffer solutions with precisely known pH values.

    • Prepare a series of solutions of the compound in different solvent mixtures of varying polarity if the effect of the solvent is to be studied.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the compound in each buffer solution or solvent mixture.

    • Identify the absorption maxima (λmax) for each tautomeric form. This may require the use of "locked" derivatives (e.g., N-methylated) where the tautomerism is not possible, to obtain the pure spectra of each form.

Data Analysis:

  • The equilibrium constant (KT) can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH or solvent composition.[5]

  • The following equation can be used: KT = ([Tautomer 2]) / ([Tautomer 1]) = (A - A1) / (A2 - A) where A is the absorbance of the mixture at a given wavelength, and A1 and A2 are the absorbances of pure tautomer 1 and tautomer 2 at the same wavelength and concentration.[5]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to complement experimental studies.

Objective: To theoretically predict the relative stabilities of the tautomers and the energy barrier for their interconversion.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of the different tautomers of the this compound derivative.

    • Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

    • Incorporate solvent effects using a continuum solvation model (e.g., PCM).

  • Energy Calculations:

    • Calculate the electronic energies of the optimized structures.

    • Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the structures are true minima on the potential energy surface.

Data Analysis:

  • The relative stability of the tautomers is determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is the more stable one.

  • The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RT ln(KT).

Biological Relevance and Signaling Pathways

The tautomeric state of this compound derivatives can significantly impact their biological activity by influencing their ability to interact with molecular targets.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several this compound derivatives have been identified as inhibitors of CDK9, a key regulator of transcription. The tautomeric form of the inhibitor can affect its binding to the ATP-binding pocket of the kinase.

CDK9_Pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcriptional Elongation 7SK_snRNP 7SK snRNP (Inactive P-TEFb) P_TEFb P-TEFb (CDK9/CycT1) (Active) 7SK_snRNP->P_TEFb Signal (e.g., HIV-1 Tat, BRD4) P_TEFb->7SK_snRNP Inhibition (HEXIM1/2) Pol_II_paused Paused RNA Pol II P_TEFb->Pol_II_paused Phosphorylates (Ser2 of CTD, DSIF, NELF) Pol_II_elongating Elongating RNA Pol II Pol_II_paused->Pol_II_elongating mRNA mRNA Pol_II_elongating->mRNA Transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Imidazo_pyridine Imidazo[4,5-b]pyridine Derivative (Inhibitor) Imidazo_pyridine->P_TEFb Inhibits

CDK9 signaling pathway and its inhibition.

The diagram above illustrates the central role of the Positive Transcription Elongation Factor b (P-TEFb), which is composed of CDK9 and Cyclin T1. P-TEFb exists in an inactive state when sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex.[6] Upon receiving specific signals, P-TEFb is released and becomes active.[6] Active P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, as well as negative elongation factors (DSIF and NELF), leading to the release of paused polymerase and the initiation of transcriptional elongation.[7] this compound-based inhibitors can target the ATP-binding site of CDK9, preventing its kinase activity and thereby blocking transcription.

Mitochondrial Uncoupling

Certain derivatives of this compound act as mitochondrial uncouplers, which are protonophores that transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[8]

Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High [H+]) ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ flow Imidazo_pyridine Imidazo[4,5-b]pyridine (Protonophore) Matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain ETC->IMS Pumps H+ ATP_Synthase->Matrix ATP ATP ATP_Synthase->ATP Generates Imidazo_pyridine->Matrix Transports H+

Mechanism of mitochondrial uncoupling.

The electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force.[9] This gradient is then used by ATP synthase to produce ATP.[9] Protonophores like certain this compound derivatives provide an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.[8] This uncouples electron transport from ATP synthesis, leading to energy dissipation as heat.

Conclusion

The tautomeric equilibrium of this compound derivatives is a critical parameter that governs their chemical and biological properties. A thorough understanding and characterization of this equilibrium using a combination of spectroscopic, and computational methods are essential for the rational design of novel therapeutic agents based on this privileged scaffold. The ability of different tautomers to interact with biological targets such as kinases and to modulate cellular processes like mitochondrial respiration highlights the importance of considering tautomerism in drug discovery and development.

References

1H-Imidazo[4,5-b]pyridine: A Bioisosteric Scaffold for Purines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds by replacing functional groups with others that possess similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. The purine scaffold, a fundamental component of nucleic acids and a key player in cellular signaling, is a frequent target for therapeutic intervention. However, purine-based drugs can suffer from metabolic instability and off-target effects. This technical guide explores the 1H-imidazo[4,5-b]pyridine core as a versatile bioisostere for purines. We delve into its role in the development of kinase inhibitors and receptor antagonists, providing a comparative analysis of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of the relevant signaling pathways.

Introduction to Bioisosterism and Purine Analogs

Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that retains the desired biological activity. This strategy is widely employed in drug design to modulate a compound's potency, selectivity, toxicity, and metabolic stability.

Purines, such as adenine and guanine, are integral to a vast array of biological processes. They are the building blocks of DNA and RNA, components of essential cofactors like ATP and NAD, and signaling molecules that act on purinergic receptors. The structural and functional importance of purines makes them attractive targets for the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders. However, the endogenous nature of the purine scaffold can lead to rapid metabolism and a lack of selectivity for the intended target.

The this compound scaffold has emerged as a successful bioisosteric replacement for the purine ring. Its structural similarity, particularly the arrangement of nitrogen atoms and the overall ring system, allows it to mimic the hydrogen bonding and aromatic interactions of purines within the binding pockets of enzymes and receptors. The replacement of a carbon atom in the purine's six-membered ring with a nitrogen atom to form the pyridine ring in this compound can alter the electronic properties and metabolic susceptibility of the molecule, often leading to improved drug-like properties.

This compound as a Purine Bioisostere in Action

The utility of this compound as a purine bioisostere is exemplified in its application as a core scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Kinase Inhibition: Targeting Aurora Kinases and FLT3

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various cancers. While many purine-based inhibitors of Aurora kinases have been developed, bioisosteric replacement with this compound has led to potent and orally bioavailable candidates.

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The development of FLT3 inhibitors has been a key focus in AML therapy, with this compound derivatives showing significant promise.

Table 1: Comparative Biological Activity of Purine and this compound Bioisosteres

TargetParent ScaffoldCompound ExampleIC50 / KiBioisostere ScaffoldCompound ExampleIC50 / KiFold Difference (Approx.)Reference
FLT3-ITDPurineCompound 5b0.38 µMThis compoundFlt3-IN-113.2 nM~118x improvement[1][2]
Aurora APyrimidineMLN823738.6 nMImidazo[1,2-a]pyrazineSCH 147375925 nM (cell-based)~1.5x improvement[3][4]
Aurora BPurine-basedAT9283~3.0 nMThis compoundCCT13769025 nM~8x decrease[5][6]
Adenosine A1 ReceptorXanthine (Purine derivative)1,3-dipropyl-8-cyclopentylxanthineKi = 0.47 nM1H-Imidazo[4,5-c]quinolineNot specifiedNanomolar affinityComparable[7][8]

*Note: Imidazo[1,2-a]pyrazine and 1H-Imidazo[4,5-c]quinoline are presented as related bioisosteres to demonstrate the broader principle of purine bioisosterism where direct imidazo[4,5-b]pyridine comparative data was not available in the same context.

G-Protein Coupled Receptor (GPCR) Antagonism: Targeting Adenosine Receptors

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. The adenosine A1 receptor, a member of the P1 class of purinergic GPCRs, is a key modulator of neuronal activity and a target for various therapeutic areas. The this compound scaffold and its isomers have been successfully employed to develop potent and selective adenosine receptor antagonists.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their activity.

General Synthesis of 2,6,7-Trisubstituted 1H-Imidazo[4,5-b]pyridines

A common synthetic route to trisubstituted 1H-imidazo[4,5-b]pyridines involves a multi-step process starting from a substituted nitropyridine.[8][9]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 3-nitro-2,6-dichloropyridine in a suitable solvent (e.g., ethanol or DMSO), add one equivalent of a primary or secondary amine (e.g., a substituted aniline or piperazine derivative).

  • Add a base, such as triethylamine or potassium carbonate, to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DMSO).

  • Add an excess of a second amine.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

  • Suspend the product from Step 2 in a mixture of a suitable solvent (e.g., ethanol or dichloromethane) and water.

  • Add a reducing agent, such as sodium dithionite (Na2S2O4), in the presence of a base like potassium carbonate.

  • Stir the mixture vigorously at room temperature until the reduction is complete.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry, and concentrate to yield the diamine intermediate.

Step 4: Imidazole Ring Formation

  • Dissolve the diamine intermediate in a suitable solvent (e.g., DMSO or acetic acid).

  • Add an aldehyde or a carboxylic acid derivative.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) to facilitate cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, and purify the final this compound derivative by column chromatography or recrystallization.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 value of a test compound against a target kinase, such as FLT3 or Aurora Kinase, using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[2][10][11]

Materials:

  • Recombinant human kinase (e.g., FLT3 or Aurora A/B)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a multi-well plate, add the kinase, the substrate peptide, and the test compound dilution.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (vehicle control as 0% inhibition, no enzyme control as 100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the adenosine A1 receptor.[12][13]

Materials:

  • Cell membranes expressing the human adenosine A1 receptor

  • Radioligand (e.g., [3H]DPCPX)

  • Unlabeled test compound (this compound derivative)

  • Unlabeled standard for non-specific binding (e.g., theophylline)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the unlabeled test compound in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of the unlabeled standard.

    • Competition: Radioligand, cell membranes, and each concentration of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these compounds and the experimental workflows used to assess their activity is crucial for a comprehensive understanding.

Signaling Pathways

// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3_Receptor [label="FLT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazopyridine_Inhibitor [label="this compound\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FLT3_Ligand -> FLT3_Receptor [label="Binds & Activates"]; FLT3_Receptor -> RAS; FLT3_Receptor -> PI3K; FLT3_Receptor -> STAT5; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; STAT5 -> Proliferation; Imidazopyridine_Inhibitor -> FLT3_Receptor [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; } dot Caption: FLT3 Signaling Pathway and Inhibition.

// Nodes G2_Phase [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aurora_A [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aurora_B [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazopyridine_Inhibitor [label="this compound\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Centrosome_Maturation [label="Centrosome Maturation", fillcolor="#FBBC05", fontcolor="#202124"]; Spindle_Assembly [label="Spindle Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; Chromosome_Segregation [label="Chromosome Segregation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#FBBC05", fontcolor="#202124"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G2_Phase -> Aurora_A; G2_Phase -> Aurora_B; Aurora_A -> Centrosome_Maturation; Aurora_A -> Spindle_Assembly; Aurora_B -> Chromosome_Segregation; Aurora_B -> Cytokinesis; Centrosome_Maturation -> Mitosis; Spindle_Assembly -> Mitosis; Chromosome_Segregation -> Mitosis; Cytokinesis -> Mitosis; Imidazopyridine_Inhibitor -> Aurora_A [arrowhead=tee, color="#EA4335", penwidth=2]; Imidazopyridine_Inhibitor -> Aurora_B [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; Mitosis -> Apoptosis [style=dashed, color="#5F6368", label="Inhibition leads to"]; } dot Caption: Aurora Kinase Signaling in Mitosis.

// Nodes Adenosine [label="Adenosine", fillcolor="#FBBC05", fontcolor="#202124"]; A1_Receptor [label="Adenosine A1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazopyridine_Antagonist [label="this compound\nAntagonist", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Gi_Protein [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Decreased Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Adenosine -> A1_Receptor [label="Binds"]; A1_Receptor -> Gi_Protein [label="Activates"]; Gi_Protein -> Adenylyl_Cyclase [arrowhead=tee, label="Inhibits"]; ATP -> Adenylyl_Cyclase [style=dashed, arrowhead=none]; Adenylyl_Cyclase -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response; Imidazopyridine_Antagonist -> A1_Receptor [arrowhead=tee, color="#EA4335", penwidth=2, label="Blocks"]; } dot Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflows

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Kinase\nInhibition Assay\n(e.g., ADP-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based Assay\n(e.g., Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GI50 [label="Determine GI50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Biochemical_Assay; Biochemical_Assay -> IC50; IC50 -> Cell_Based_Assay; Cell_Based_Assay -> GI50; GI50 -> In_Vivo; In_Vivo -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed]; } dot Caption: Drug Discovery Workflow for Kinase Inhibitors.

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding_Assay [label="Radioligand Binding\nAssay", fillcolor="#FBBC05", fontcolor="#202124"]; Ki [label="Determine Ki", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Functional_Assay [label="Functional Assay\n(e.g., cAMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EC50 [label="Determine Antagonist\nPotency (IC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Pharmacology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Binding_Assay; Binding_Assay -> Ki; Ki -> Functional_Assay; Functional_Assay -> EC50; EC50 -> In_Vivo; In_Vivo -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed]; } dot Caption: Workflow for GPCR Antagonist Discovery.

Conclusion

The this compound scaffold has proven to be a highly effective bioisostere for the purine ring system in the design of novel therapeutics. Its ability to mimic the key interactions of purines while offering opportunities for improved potency, selectivity, and pharmacokinetic properties has led to the development of promising clinical candidates, particularly in the area of oncology and neurology. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to leverage this privileged scaffold in their discovery efforts. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases.

References

Preliminary Biological Screening of 1H-Imidazo[4,5-b]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary biological screening of 1H-Imidazo[4,5-b]pyridine analogs, a class of heterocyclic compounds recognized for their significant therapeutic potential. The structural similarity of the this compound core to purine has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous derivatives with diverse biological activities. This document details the experimental protocols for evaluating their anticancer, antimicrobial, and kinase inhibitory properties, presents key quantitative data from various studies in structured tables, and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1] The primary mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[2][3]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound analogs against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
7d MCF-7 (Breast)2.74Doxorubicin-[4]
7e A-549 (Lung)3.15Doxorubicin-[4]
8a HeLa (Cervical)3.02Doxorubicin-[4]
8d Du-145 (Prostate)2.98Doxorubicin-[4]
8e MCF-7 (Breast)2.81Doxorubicin-[4]
Compound I MCF-7 (Breast)-Sorafenib0.76[2]
Compound IX HCT116 (Colon)-Sorafenib0.76[2]
Compound 10 SW620 (Colon)0.4--[5]
Compound 14 SW620 (Colon)0.7--[5]
Compound 20 Diverse Panel0.2-0.6--[6]
Compound 21 Diverse Panel0.2-0.6--[6]
Compound 33 Diverse Panel0.2-0.6--[6]
CCT137690 (51) SW620 (Colon)---[3]
Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and a reference drug (e.g., Doxorubicin) in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (vehicle only, e.g., 0.1% DMSO).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualization: Anticancer Screening Workflow

Experimental Workflow for Anticancer Screening cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain Cancer Cell Lines B Harvest and Count Cells A->B C Seed Cells in 96-well Plates B->C D Prepare Serial Dilutions of Test Compounds E Treat Cells with Compounds D->E F Incubate for 48h E->F G Add MTT Reagent H Incubate for 4h G->H I Add Solubilization Solution H->I J Measure Absorbance K Calculate % Viability J->K L Determine IC50 Values K->L

Caption: Workflow for the MTT cell proliferation assay.

Antimicrobial Activity

Several this compound analogs have been reported to possess significant antimicrobial properties against a variety of bacterial and fungal strains.[10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
VIb E. coli (Gram-)-Ampicillin10[10]
VId B. subtilis (Gram+)-Ampicillin10[10]
VId A. niger (Fungus)-Clotrimazole-[10]
VIf S. typhi (Gram-)-Ampicillin10[10]
4b Antibacterial & Antifungal strains---[4]
4d Antibacterial & Antifungal strains---[4]
Compound 2 B. cereus (Gram+)---[12]
Compound 4 E. coli (Gram-)---[12]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]

Detailed Protocol:

  • Preparation of Inoculum:

    • Streak the microbial culture on an appropriate agar plate and incubate overnight.

    • Pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or longer for fungi, under appropriate atmospheric conditions.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Screening Workflow

Experimental Workflow for Antimicrobial Screening cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F CDK9 Signaling Pathway Inhibition This compound This compound CDK9/Cyclin T1 CDK9/Cyclin T1 This compound->CDK9/Cyclin T1 RNA Pol II RNA Polymerase II CDK9/Cyclin T1->RNA Pol II  Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Anti-apoptotic Proteins\n(e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins\n(e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins\n(e.g., Mcl-1)->Apoptosis Aurora Kinase Signaling Pathway Inhibition This compound This compound Aurora Kinases\n(A, B, C) Aurora Kinases (A, B, C) This compound->Aurora Kinases\n(A, B, C) Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest Mitotic Progression Centrosome Separation, Spindle Assembly, Cytokinesis Aurora Kinases\n(A, B, C)->Mitotic Progression Cell Division Cell Division Mitotic Progression->Cell Division Apoptosis Apoptosis Mitotic Arrest->Apoptosis STAT3/NF-κB Signaling Pathway Modulation cluster_0 NF-κB Pathway cluster_1 STAT3 Pathway Imidazo[4,5-b]pyridine\nAnalog Imidazo[4,5-b]pyridine Analog IκBα IκBα Imidazo[4,5-b]pyridine\nAnalog->IκBα  Increase pSTAT3 p-STAT3 Imidazo[4,5-b]pyridine\nAnalog->pSTAT3  Inhibit NF-κB NF-κB (p50/p65) IκBα->NF-κB Pro-inflammatory\nGenes (e.g., COX-2) Pro-inflammatory Genes (e.g., COX-2) NF-κB->Pro-inflammatory\nGenes (e.g., COX-2) STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Pro-survival\nGenes (e.g., Bcl-2) Pro-survival Genes (e.g., Bcl-2) pSTAT3->Pro-survival\nGenes (e.g., Bcl-2)

References

Quantum Chemical Blueprint of 1H-Imidazo[4,5-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1H-Imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the theoretical and experimental characterization of this molecule.

This compound, a bio-isostere of purine, serves as a crucial scaffold in the development of various therapeutic agents, including kinase inhibitors and anticancer compounds.[1][4][5] Understanding its electronic structure, molecular geometry, and spectroscopic properties through computational methods is paramount for the rational design of novel derivatives with enhanced biological activity.

Computational Methodologies

Quantum chemical calculations for this compound and its derivatives are predominantly performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][3][6] Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis).[7][8]

Geometry Optimization and Vibrational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) has been successfully employed for this purpose.[1][9] Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies) and to obtain theoretical vibrational spectra (FT-IR and Raman).[9][10][11]

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[12] These calculations are typically performed at the same level of theory as the geometry optimization.

Simulation of UV-Vis Spectra

TD-DFT calculations are used to predict the electronic absorption spectra of this compound.[7] These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which can be correlated with experimental UV-Vis spectra.[8][13][14] The choice of functional and basis set can influence the accuracy of the predicted spectra.

Experimental Protocols

Experimental validation is crucial for assessing the accuracy of computational results. Key experimental techniques for characterizing this compound include:

Synthesis

The synthesis of this compound derivatives can be achieved through various methods, including the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde derivatives.[3] Alkylation reactions are often employed to introduce substituents at the nitrogen atoms of the imidazole ring.[1][15]

Spectroscopic Characterization
  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure of synthesized compounds.[1][16]

  • FT-IR Spectroscopy: Experimental FT-IR spectra provide information about the vibrational modes of the molecule, which can be compared with theoretical predictions.[16][17][18]

  • UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the electronic transitions of the molecule in solution, providing a benchmark for TD-DFT calculations.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of the molecular geometry, including bond lengths and angles.[1] This data is invaluable for validating the results of geometry optimization calculations.

Data Presentation

The following tables summarize key quantitative data from computational and experimental studies on this compound and its derivatives.

ParameterComputational MethodCalculated ValueExperimental ValueReference
Optimized Geometry DFT/B3LYP/6-31G(d,p)(Bond lengths in Å, Angles in °)(From X-ray)[1]
C2-N11.3751.372
N1-C7a1.3851.381
C2-N31.3181.315
∠C2-N1-C7a105.8106.0
Vibrational Frequencies DFT/B3LYP/6-311G (Selected modes in cm-1)(From FT-IR)[3]
N-H stretch3137 (calc)3137 (exp)[16]
C=N stretch1653 (calc)1653 (exp)[16]
Electronic Properties DFT/B3LYP/6-311G(in eV)-[3]
HOMO Energy-6.6393-[12]
LUMO Energy-2.5832-[12]
HOMO-LUMO Gap4.0561-[12]
UV-Vis Absorption TD-DFT/M06/6-31G(d)(λmax in nm)(in EtOH)[7]
Transition 1328364
Transition 2287/279265

Visualizations

The following diagrams illustrate key workflows and concepts in the quantum chemical study of this compound.

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Data start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Frequencies (IR, Raman) freq_calc->vib_spectra e_props Electronic Properties (Energy Gap, Reactivity) homo_lumo->e_props abs_spectra Absorption Spectra (λmax, Oscillator Strength) uv_vis->abs_spectra data_relationship cluster_computational Computational Results cluster_experimental Experimental Data comp_geom Calculated Geometry (DFT) validation Validation & Correlation comp_geom->validation comp_ir Calculated IR Spectrum (DFT) comp_ir->validation comp_uv Calculated UV-Vis (TD-DFT) comp_uv->validation exp_geom X-ray Crystal Structure exp_geom->validation exp_ir Experimental FT-IR exp_ir->validation exp_uv Experimental UV-Vis exp_uv->validation

References

The Expanding Chemical Universe of 1H-Imidazo[4,5-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been extensively explored, leading to the discovery of compounds with a wide array of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Target/MechanismReference
Compound IMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound IIMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound IIIaMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound IIIbMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound IVMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound VIMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound VIIaMCF-7Not SpecifiedCDK9 Inhibitor[1]
Compound VIIIMCF-70.92CDK9 Inhibitor[2]
Compound IXMCF-70.85CDK9 Inhibitor[2]
Compound IHCT116Not SpecifiedCDK9 Inhibitor[1]
Compound VIIcHCT116Not SpecifiedCDK9 Inhibitor[1]
Compound VIIeHCT116Not SpecifiedCDK9 Inhibitor[1]
VIIfHCT116Not SpecifiedCDK9 Inhibitor[1]
Compound VIIIHCT1161.12CDK9 Inhibitor[2]
Compound IXHCT1161.05CDK9 Inhibitor[2]
IP-5HCC193745Cytotoxic[3][4]
IP-6HCC193747.7Cytotoxic[3][4]
IP-7HCC193779.6Cytotoxic[3][4]
Compound 10Colon Carcinoma0.4Antiproliferative[5]
Compound 14Colon Carcinoma0.7Antiproliferative[5]
HS-104MCF-71.2PI3K/mTOR pathway[4]
HS-106MCF-7< 10PI3K/mTOR pathway[4]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Active CompoundsCDK90.63 - 1.32[1]
Sorafenib (Reference)CDK90.76[1]

Table 3: Antiviral and Antifungal Activities of this compound Derivatives

Compound IDActivityOrganism/VirusEC50/MICReference
9bFungicidalPuccinia polysora4.00 mg/L[6]
7bFungicidalPuccinia polysora4.00 mg/L[6]
7AntiviralRespiratory Syncytial Virus (RSV)21 µM[5]
17AntiviralRespiratory Syncytial Virus (RSV)58 µM[5]
14AntibacterialE. coli32 µM[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and the evaluation of its biological activity, based on cited literature.

General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

This protocol describes a common method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines from a substituted pyridine-2,3-diamine and an aromatic aldehyde.

Materials:

  • Pyridine-2,3-diamine derivative (e.g., 5-bromopyridine-2,3-diamine) (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (0.55 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the pyridine-2,3-diamine derivative in DMSO, add the substituted benzaldehyde.

  • Add sodium metabisulfite to the reaction mixture.

  • Heat the mixture at 120 °C for 2-4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-1H-imidazo[4,5-b]pyridine.[5]

N-Alkylation of 1H-imidazo[4,5-b]pyridines

This protocol details the N-alkylation of the this compound core using an alkyl halide under phase transfer catalysis conditions.

Materials:

  • This compound derivative (1.0 eq)

  • Alkyl halide (e.g., allyl bromide or propargyl bromide) (1.6 eq)

  • Potassium carbonate (K₂CO₃) (2.2 eq)

  • Tetra-n-butylammonium bromide (TBAB) (0.15 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the this compound derivative, potassium carbonate, and tetra-n-butylammonium bromide in DMF, add the alkyl halide in small portions.

  • Stir the reaction mixture at room temperature for 24 hours.[7]

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane) to isolate the N-alkylated products.[7]

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

CDK9_Inhibition_Pathway cluster_invisible Compound This compound Derivative CDK9_CyclinT CDK9/Cyclin T Complex Compound->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylation pRNAPII Phosphorylated RNAPII (p-RNAPII) Transcription Transcriptional Elongation pRNAPII->Transcription Initiation AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Inhibition of CDK9-mediated transcription by this compound derivatives, leading to apoptosis.

PI3K_AKT_mTOR_Pathway cluster_invisible_pip GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion Compound This compound Derivative (e.g., HS-104) Compound->PI3K Inhibition Compound->mTOR Inhibition

References

Methodological & Application

Synthesis of Substituted 1H-Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of substituted 1H-imidazo[4,5-b]pyridines, focusing on modern and efficient methodologies such as one-pot tandem reactions, microwave-assisted synthesis, and solid-phase synthesis.

Synthetic Strategies Overview

Several synthetic routes have been developed for the preparation of the this compound scaffold. The most common approaches involve the condensation and cyclization of substituted 2,3-diaminopyridines with various carbonyl compounds or their precursors.[5] This document will detail three key synthetic strategies:

  • One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine: An efficient and environmentally friendly approach that involves a sequence of reactions in a single reaction vessel, minimizing purification steps.[6]

  • Microwave-Assisted One-Pot Synthesis: A rapid and high-yield method that utilizes microwave irradiation to accelerate the reaction rates.

  • Solid-Phase Synthesis: A methodology suitable for the generation of libraries of compounds, where one of the reactants is attached to a solid support, simplifying purification.[7][8]

Below is a general workflow illustrating the key stages in the synthesis of substituted 1H-imidazo[4,5-b]pyridines.

G cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Product Isolation cluster_analysis Characterization Starting_Materials Pyridine Precursors (e.g., 2-chloro-3-nitropyridine, 2,3-diaminopyridine) Reaction Reaction Strategy (One-Pot, Microwave, Solid-Phase) Starting_Materials->Reaction Cyclization Imidazole Ring Formation Reaction->Cyclization Workup Reaction Workup Cyclization->Workup Purification Chromatography / Recrystallization Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of 1H-Imidazo[4,5-b]pyridines.

Protocol 1: One-Pot Tandem Synthesis of 3-Substituted-2-aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a highly efficient, clean, and simple one-pot procedure starting from 2-chloro-3-nitropyridine. The method involves a tandem sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation.[6]

Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted primary amine (e.g., benzylamine)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Zinc powder

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Isopropyl alcohol (IPA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and IPA (5 mL), add the primary amine (1 equivalent).

  • Stir the reaction mixture for 5 minutes at room temperature, then heat at 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, add zinc powder (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.

  • Heat the mixture at 80 °C for 45 minutes to facilitate the reduction of the nitro group to form the diamine derivative.

  • To the resulting diamine solution, add the substituted aromatic aldehyde (1 equivalent).

  • Heat the reaction mixture at 85 °C for 10 hours to promote cyclization and formation of the final product.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-2-aryl-3H-imidazo[4,5-b]pyridine.

Data Presentation
EntryPrimary AmineAldehydeProductYield (%)
1BenzylamineBenzaldehyde3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine85
24-Methoxybenzylamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine82
3Cyclohexylamine4-Methylbenzaldehyde3-Cyclohexyl-2-(p-tolyl)-3H-imidazo[4,5-b]pyridine78

Yields are based on the starting 2-chloro-3-nitropyridine.

Reaction Pathway

G Start 2-Chloro-3-nitropyridine Intermediate1 S(N)Ar Reaction + Primary Amine Start->Intermediate1 Intermediate2 Nitro Reduction (Zn/HCl) Intermediate1->Intermediate2 Intermediate3 Heteroannulation + Aldehyde Intermediate2->Intermediate3 Product Substituted This compound Intermediate3->Product

Caption: One-pot tandem synthesis pathway.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,5,7-Trisubstituted 1H-Imidazo[4,5-b]pyridines

This protocol outlines a rapid and efficient one-pot synthesis of 2,5,7-trisubstituted 1H-imidazo[4,5-b]pyridines using microwave irradiation, which significantly reduces reaction times and often improves yields.

Experimental Protocol

Materials:

  • Substituted 2,3-diaminopyridine

  • Substituted aldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, suspend the 2,3-diaminopyridine (1 equivalent), the aldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (20 mol%) in ethanol (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 30 minutes with a power of 100 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Data Presentation
Entry2,3-DiaminopyridineAldehydeProductTime (min)Yield (%)
12,3-DiaminopyridineBenzaldehyde2-Phenyl-1H-imidazo[4,5-b]pyridine3092
25-Bromo-2,3-diaminopyridine4-Nitrobenzaldehyde6-Bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine3088
32,3-Diamino-5-chloropyridineFuran-2-carbaldehyde6-Chloro-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine3090

Reactions were carried out in a microwave reactor.

Protocol 3: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines

This protocol describes a solid-phase approach for the synthesis of trisubstituted imidazo[4,5-b]pyridines, which is particularly useful for generating a library of analogs for structure-activity relationship (SAR) studies.[7][8]

Experimental Protocol

Materials:

  • Rink amide resin (or other suitable solid support)

  • 2,4-Dichloro-3-nitropyridine

  • N-ethyldiisopropylamine (EDIPA)

  • Dimethyl sulfoxide (DMSO)

  • Primary amine (for substitution at C2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-methyl-2-pyrrolidone (NMP)

  • Aldehyde

  • Trimethyl orthoformate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Loading of the first amine: Swell the Rink amide resin in DMSO. React the resin with a solution of 2,4-dichloro-3-nitropyridine and EDIPA in DMSO to attach the pyridine core to the solid support.

  • Substitution of the second chlorine: Treat the resin-bound pyridine with a solution of a primary amine in DMSO overnight to substitute the second chlorine atom.

  • Nitro group reduction: Wash the resin and then treat it with a solution of SnCl₂·2H₂O in NMP to reduce the nitro group to an amine.

  • Imidazole ring formation: Wash the resin and then react it with a solution of an aldehyde and trimethyl orthoformate in NMP to form the imidazole ring.

  • Cleavage from resin: Wash the resin thoroughly and then treat it with a mixture of TFA and DCM to cleave the final product from the solid support.

  • Purification: Concentrate the cleavage solution and purify the crude product by preparative HPLC to obtain the pure trisubstituted imidazo[4,5-b]pyridine.

Logical Relationship Diagram

G Resin Solid Support (Rink Amide Resin) Step1 Attach Pyridine Core (2,4-dichloro-3-nitropyridine) Resin->Step1 Step2 Substitute Chlorine (+ Primary Amine) Step1->Step2 Step3 Reduce Nitro Group (SnCl2) Step2->Step3 Step4 Form Imidazole Ring (+ Aldehyde) Step3->Step4 Step5 Cleave from Resin (TFA) Step4->Step5 Product Pure Trisubstituted Imidazo[4,5-b]pyridine Step5->Product

Caption: Solid-phase synthesis workflow.

Conclusion

The synthetic protocols detailed in this document provide researchers with versatile and efficient methods for the preparation of substituted 1H-imidazo[4,5-b]pyridines. The choice of method will depend on the specific target molecule and the desired scale of the synthesis. The one-pot tandem approach offers an economical and environmentally friendly route, while microwave-assisted synthesis provides a rapid way to access these compounds in high yields. For the generation of compound libraries for biological screening, the solid-phase synthesis protocol is a powerful tool. These methodologies are expected to facilitate further exploration of the chemical and biological properties of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 1H-Imidazo[4,5-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This structural similarity allows it to effectively interact with the ATP-binding site of numerous protein kinases, making it a valuable framework for the design of potent and selective kinase inhibitors.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, driving research into the development of small molecule inhibitors.[2] This document provides an overview of the application of the this compound core in designing kinase inhibitors, alongside relevant experimental data and protocols.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against various protein kinases. These compounds demonstrate the versatility of the scaffold in targeting different members of the kinome.

Table 1: Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
31 Aurora-A0.042[3]
Aurora-B0.198[3]
Aurora-C0.227[3]
51 (CCT137690) Aurora-A0.015[4]
Aurora-B0.025[4]
Aurora-C0.019[4]

Table 2: FLT3 and Aurora Kinase Inhibitors

Compound IDTarget KinaseKd (nM)Reference
27e Aurora-A7.5[5]
Aurora-B48[5]
FLT36.2[5]
FLT3 (D835H)11[5]
FLT3 (D835Y)14[5]
FLT3-ITD38[5]

Table 3: c-Met Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Cellular Activity (EBC-1 cell proliferation, IC50 in µM)Reference
Representative Imidazopyridine c-MetNanomolar rangeSubmicromolar range[6]

Table 4: p21-activated kinase 4 (PAK4) Inhibitors

Compound IDTarget KinaseNoteReference
KY-04045 PAK4Validated inhibitor, serves as a building block for novel inhibitors.[7]

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound-based inhibitor and for a standard in vitro assay are provided below.

Protocol 1: Synthesis of a this compound Derivative

This protocol is a generalized procedure based on methods described for the synthesis of various this compound analogs.[5][8]

Objective: To synthesize a substituted this compound core.

Materials:

  • Substituted 2,3-diaminopyridine

  • Appropriately substituted aldehyde

  • Sodium bisulfite (NaHSO₃) or Sodium dithionite (Na₂S₂O₄)

  • Solvent (e.g., DMF, EtOH/H₂O)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Step 1: Condensation Reaction. Dissolve the substituted 2,3-diaminopyridine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Add the desired aldehyde (1.1 equivalents) to the solution.

  • Add sodium bisulfite (or a similar reducing agent) portion-wise to the reaction mixture.

  • Step 2: Cyclization. Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound derivative.

  • Step 4: Characterization. Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Objective: To measure the potency of a this compound derivative in inhibiting a target kinase.

Materials:

  • Recombinant purified target kinase

  • Substrate peptide or protein

  • [γ-³³P]ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase reaction plate (e.g., 96-well plate)

  • Phosphocellulose filter paper or plate

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Step 1: Preparation of Reagents. Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Prepare a kinase reaction mixture containing the assay buffer, substrate, and MgCl₂.

  • Prepare an ATP solution containing a mix of cold ATP and [γ-³³P]ATP.

  • Step 2: Kinase Reaction. To each well of the reaction plate, add the test compound at various concentrations.

  • Add the kinase reaction mixture containing the enzyme and substrate to each well.

  • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Step 3: Stopping the Reaction and Filtration. Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Step 4: Quantification. Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Step 5: Data Analysis. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the viability and proliferation of cancer cell lines.[9]

Objective: To determine the cytotoxic effect of a this compound derivative on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., EBC-1, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Step 1: Cell Seeding. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[9]

  • Step 2: Compound Treatment. Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.[9]

  • Step 3: MTT Addition and Incubation. Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Step 4: Solubilization and Measurement. Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 5: Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts in the discovery and application of this compound-based kinase inhibitors.

G cluster_0 Aurora Kinase Signaling in Mitosis cluster_1 Key Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis_Node Cytokinesis Execution AuroraB->Cytokinesis_Node CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 CyclinB_CDK1->M Mitotic Entry APC_C APC/C APC_C->M Mitotic Exit Chromosome->APC_C SAC Inactivation Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway and Inhibition.

G Start Start: Scaffold Selection (this compound) Library Library Synthesis Start->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening HitID Hit Identification Screening->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadGen->Library Iterative Synthesis LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt LeadOpt->LeadGen Refinement Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: Kinase Inhibitor Discovery Workflow.

G cluster_R1 R1 Substituent Effects cluster_R2 R2 Substituent Effects Core Core Scaffold This compound R1_node R1 Position Small Alkyl Aromatic Ring H-bond Donor/Acceptor Core->R1_node Modification R2_node R2 Position Phenyl Substituted Phenyl Heterocycle Core->R2_node Modification Activity Biological Activity (IC50) R1_node:f1->Activity Modulates Potency R1_node:f2->Activity Affects Selectivity R1_node:f3->Activity Improves Solubility R2_node:f1->Activity Baseline Activity R2_node:f2->Activity Enhances Potency R2_node:f3->Activity Alters PK Properties

Caption: Structure-Activity Relationship (SAR) Logic.

References

Application of 1H-Imidazo[4,5-b]pyridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold, a structural isomer of purine, has emerged as a privileged heterocyclic motif in the design of novel anticancer agents. Its ability to mimic endogenous purine bases allows for interaction with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This document provides a comprehensive overview of the applications of this compound derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanisms of Anticancer Activity

Derivatives of this compound and its related isomers exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A predominant mechanism of action for imidazopyridine derivatives is the inhibition of protein kinases. These compounds have been successfully designed to target several critical kinases implicated in oncogenesis.

  • Cyclin-Dependent Kinase 9 (CDK9): Certain novel imidazo[4,5-b]pyridine derivatives have been synthesized and identified as potent inhibitors of CDK9.[1] Inhibition of CDK9, a key regulator of transcription, leads to the downregulation of anti-apoptotic proteins and subsequent cancer cell death. These compounds have shown significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[1]

  • c-Met Kinase: The c-Met tyrosine kinase is a well-validated target in cancer therapy. Structural optimization of an imidazonaphthyridinone core led to the discovery of novel this compound-based inhibitors of c-Met.[2] These inhibitors effectively suppress c-Met phosphorylation and its downstream signaling, leading to the inhibition of proliferation in c-Met-dependent cancer cells, such as EBC-1 human lung cancer cells.[2]

  • Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of all three Aurora kinases.[3][4] One such compound, CCT137690, has demonstrated oral bioavailability and in vivo efficacy in inhibiting the growth of colon carcinoma xenografts.[4]

  • Dual FLT3/Aurora Kinase Inhibition: Further optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors has led to the identification of dual inhibitors of both FLT3 and Aurora kinases.[5] This dual-targeting approach is particularly promising for the treatment of Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[5]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Several imidazopyridine derivatives have been reported to inhibit this pathway, leading to apoptosis and suppression of angiogenesis in cancer cells.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PI3K inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, imidazopyridine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

  • Apoptosis Induction: Some imidazopyridine-benzimidazole conjugates have been shown to induce apoptosis through the activation of caspase-3 and DNA fragmentation.[7] Molecular docking studies suggest that these compounds may exert their effects by interacting with and inhibiting tubulin polymerization.[7]

  • Cell Cycle Arrest: Certain imidazopyridine/pyrimidine-chalcone derivatives can induce G1 phase cell cycle arrest by downregulating key regulatory proteins such as cyclin D1, E1, and CDK2.[8] Other derivatives, specifically imidazopyridine-benzimidazole conjugates, cause cell cycle arrest at the G2/M phase.[7]

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Imidazopyridine_G1 Imidazopyridine-Chalcone Derivative Imidazopyridine_G1->G1 arrests Imidazopyridine_G2M Imidazopyridine-Benzimidazole Conjugate Imidazopyridine_G2M->G2 arrests

Figure 2: Cell cycle arrest induced by different classes of this compound derivatives.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Table 1: CDK9 Inhibitory Activity and Anticancer Efficacy of Imidazo[4,5-b]pyridine Derivatives[1]

CompoundTargetCell LineIC50 (µM)
I CDK9MCF-7Significant Activity
II CDK9MCF-7Significant Activity
IIIa CDK9MCF-7Significant Activity
IIIb CDK9MCF-7Significant Activity
IV CDK9MCF-7Significant Activity
VI CDK9MCF-7Significant Activity
VIIa CDK9MCF-7Significant Activity
VIII CDK9MCF-7Significant Activity
IX CDK9MCF-7Significant Activity
I CDK9HCT116Remarkable Activity
VIIc CDK9HCT116Remarkable Activity
VIIe CDK9HCT116Remarkable Activity
VIIf CDK9HCT116Remarkable Activity
VIII CDK9HCT116Remarkable Activity
IX CDK9HCT116Remarkable Activity
Selected CompoundsCDK9-0.63 - 1.32
Sorafenib (Control)CDK9-0.76

Table 2: Antiproliferative Activity of Imidazopyridine-Benzimidazole Conjugates[7]

CompoundCell LineIC50 (µM)
11i A549 (Lung)1.48
11p A549 (Lung)1.92
11i Tubulin Polymerization2.06
11p Tubulin Polymerization2.26

Table 3: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives[3][4]

CompoundTargetIC50 (µM)
31 Aurora-A0.042
31 Aurora-B0.198
31 Aurora-C0.227
CCT137690 (51) Aurora-A0.015
CCT137690 (51) Aurora-B0.025
CCT137690 (51) Aurora-C0.019

Table 4: Cytotoxic Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives[9]

CompoundCell LineActivity
Series MCF-7 (Breast)Moderate
Series MDA-MB-468 (Breast)Moderate
Series K562 (Leukemia)Moderate (Most Sensitive)
Series SaOS2 (Osteosarcoma)Moderate
3f COX-2IC50 = 9.2 µM
3f COX-1IC50 = 21.8 µM

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add Imidazopyridine Derivatives Incubate24h->AddCompound Incubate48_72h Incubate for 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate for 2-4h AddMTT->Incubate2_4h AddSolubilizer Add Solubilization Solution Incubate2_4h->AddSolubilizer ReadAbsorbance Measure Absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A common format for kinase assays involves incubating the kinase with its substrate (often a peptide) and ATP. The amount of phosphorylated substrate is then quantified, typically using methods like radioactivity (with [γ-³²P]ATP), fluorescence, or luminescence.

Protocol (General):

  • Reaction Setup: In a microplate well, combine the purified kinase, the specific substrate, ATP, and the this compound derivative at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is required for kinase activity).

  • Detection: Quantify the amount of phosphorylated product. This can be done using various detection methods, such as:

    • ELISA-based: Using a phosphorylation-specific antibody.

    • Luminescence-based: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated potent activity against a range of cancer types through diverse mechanisms of action, most notably the inhibition of key protein kinases. The data and protocols presented in this document provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further exploration and development of this important class of compounds.

References

Application Notes and Protocols for 1H-Imidazo[4,5-b]pyridine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 1H-Imidazo[4,5-b]pyridine derivatives as potent antiviral agents. It includes a summary of their activity against various viruses, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their mechanisms of action and experimental workflows.

Introduction to 1H-Imidazo[4,5-b]pyridines as Antiviral Agents

The this compound scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including viral enzymes crucial for replication.[1] Researchers have successfully developed derivatives of this scaffold exhibiting potent antiviral activity against a spectrum of viruses, including Respiratory Syncytial Virus (RSV), Influenza viruses, Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Classical Swine Fever Virus (CSFV).[2][3][4]

Antiviral Activity of this compound Derivatives

The antiviral efficacy of various this compound derivatives has been demonstrated against several clinically relevant viruses. The following tables summarize the quantitative data from in vitro studies.

Table 1: Antiviral Activity against Respiratory Syncytial Virus (RSV)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Bromo-substituted derivative 7Not SpecifiedNot Specified21.0>100>4.8[2]
para-cyano-substituted derivative 17Not SpecifiedNot Specified79.0>100>1.3[2]

Table 2: Antiviral Activity against Influenza Viruses

CompoundVirus SubtypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 8H1N1, H3N2, BNot SpecifiedWeak ActivityNot SpecifiedNot Specified[2]
Compound 10H1N1, H3N2, BNot SpecifiedWeak ActivityNot SpecifiedNot Specified[2]

Table 3: Antiviral Activity against Hepatitis C Virus (HCV)

CompoundTargetAssayIC50 (µM)Reference
Various DerivativesNS5B PolymeraseReplicon AssayNot Specified[5]

Table 4: Antiviral Activity against Classical Swine Fever Virus (CSFV)

CompoundVirus SubgroupCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
BPIP1.1 (Alfort/187)PK(15)1.6 ± 0.4Not SpecifiedNot Specified[4]
BPIP2.3 (Wingene)PK(15)0.8 ± 0.2Not SpecifiedNot Specified[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and for common antiviral assays used to evaluate these compounds.

Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol describes a general method for the synthesis of the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine scaffold, a common precursor for more complex derivatives.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH)

  • Diiodine (I₂)

  • Sodium thiosulfate solution

  • Distilled water

Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine (5.31 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Add benzaldehyde (5.84 mmol) dropwise to the solution.

  • Add diiodine (0.531 mmol) to the reaction mixture.

  • Reflux the solution with magnetic stirring at 90°C for 24 hours. A brown solid will form.

  • After cooling, filter the precipitate and wash it three times with distilled water.

  • To remove any remaining iodine, wash the solid with a sodium thiosulfate solution.

  • Finally, wash the product with distilled water and dry it in an oven to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[6]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.[7]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, HEp-2, MDCK) in a 96-well plate

  • Virus stock of known titer

  • Test compounds (this compound derivatives) at various concentrations

  • Cell culture medium

  • Neutral red or other viability stain

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the 96-well plate containing the cell monolayer.

  • Add the diluted compounds to the wells in triplicate. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line until CPE is observed in 80-90% of the virus control wells.

  • Stain the cells with a viability dye such as neutral red.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis.[8]

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death.[9]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compounds at various concentrations

  • Semi-solid overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet solution

Procedure:

  • Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

  • Incubate the plates until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).

HCV Replicon Assay

This assay utilizes a cell line containing a subgenomic HCV RNA that can replicate autonomously, often with a reporter gene like luciferase for easy quantification of viral replication.[10]

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

  • 96-well plates

  • Test compounds at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the plate for 48-72 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The reduction in luciferase signal corresponds to the inhibition of HCV replication. Calculate the EC₅₀ value.

Mechanisms of Action and Signaling Pathways

The antiviral activity of this compound derivatives often stems from the inhibition of key viral enzymes, such as viral polymerases.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many RNA viruses, including Influenza, RSV, HCV, and CSFV, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genomes.[4][11][12][13] this compound derivatives can act as non-nucleoside inhibitors of these polymerases, binding to allosteric sites and inducing conformational changes that impair enzyme function.[13]

Viral_RdRp_Inhibition Mechanism of Viral RdRp Inhibition cluster_virus Virus cluster_inhibitor This compound Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating 1 Replication_Complex Viral Replication (RdRp-mediated) Uncoating->Replication_Complex 2 Assembly_Release Assembly & Release Replication_Complex->Assembly_Release 3 Inhibitor Imidazopyridine Derivative Inhibitor->Replication_Complex Inhibition

Caption: General mechanism of viral replication inhibition.

Hepatitis B Virus (HBV) Life Cycle and Potential Inhibition

The HBV life cycle involves several unique steps, including the conversion of its relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), which serves as the template for viral transcription.[8][9] Antiviral strategies can target various stages of this cycle.

HBV_Life_Cycle_Inhibition HBV Life Cycle & Potential Inhibition Entry 1. Entry into Hepatocyte Uncoating 2. Uncoating Entry->Uncoating cccDNA_Formation 3. cccDNA Formation in Nucleus Uncoating->cccDNA_Formation Transcription 4. Transcription cccDNA_Formation->Transcription Translation 5. Translation Transcription->Translation Encapsidation 6. pgRNA Encapsidation Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly_Release 8. Assembly & Release Reverse_Transcription->Assembly_Release Inhibitor Imidazopyridine Derivative Inhibitor->Reverse_Transcription Potential Inhibition

Caption: Potential inhibition points in the HBV life cycle.

Experimental Workflow for Antiviral Drug Discovery

The process of discovering and developing new antiviral agents involves a series of sequential steps, from initial screening to detailed mechanistic studies.

Antiviral_Discovery_Workflow Antiviral Drug Discovery Workflow HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Antiviral & Cytotoxicity Assays Lead_Optimization->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies In_Vitro_Assays->Mechanism_Studies Preclinical_Development Preclinical Development Mechanism_Studies->Preclinical_Development

Caption: A typical workflow for antiviral drug discovery.

References

Application Notes and Protocols for 1H-Imidazo[4,5-b]pyridine Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Imidazo[4,5-b]pyridine derivatives as potent insecticidal and fungicidal agents in agricultural applications. The following sections detail the efficacy of lead compounds, standardized protocols for their synthesis and biological evaluation, and insights into their potential mechanisms of action.

I. Application Notes: Efficacy of this compound Derivatives

The this compound scaffold has emerged as a promising pharmacophore in the development of novel agrochemicals due to its structural similarity to purines, allowing for interaction with various biological targets.[1][2][3] Research has demonstrated significant insecticidal and fungicidal activities of specifically substituted derivatives.

Insecticidal Applications

Derivatives of this compound have shown excellent efficacy against several economically important insect pests. Notably, compounds containing an ethylsulfonyl and a trifluoromethyl-substituted imidazo[4,5-b]pyridine core have demonstrated high mortality rates against hemipteran and lepidopteran pests.

Table 1: Insecticidal Activity of Lead this compound Derivatives

Compound IDChemical NameTarget PestConcentration (mg/L)Mortality (%)Reference CompoundMortality (%)
1a 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amineNilaparvata lugens (Brown Planthopper)546.85Oxazosulfyl0.00
1b 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amineMythimna separata (Oriental Armyworm)1100.00Oxazosulfyl0.00
1b 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-aminePlutella xylostella (Diamondback Moth)1100.00Oxazosulfyl96.67
Fungicidal Applications

Certain this compound derivatives have exhibited potent fungicidal properties, particularly against rust fungi. A key example is a derivative featuring a thiazole moiety, which has shown efficacy comparable to commercial fungicides.

Table 2: Fungicidal Activity of a Lead this compound Derivative

Compound IDChemical NameTarget FungusEC50 (mg/L)Reference Compound
2a 2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazolePuccinia polysora (Southern Corn Rust)4.00Tebuconazole

II. Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound derivatives. These protocols are based on established methodologies and can be adapted for specific research needs.

A. Synthesis Protocols

1. General Protocol for the Synthesis of 2,3-Disubstituted 1H-Imidazo[4,5-b]pyridines

This protocol describes a common method for synthesizing the this compound core through the condensation of a diaminopyridine with an aldehyde.

Materials:

  • Substituted 2,3-diaminopyridine

  • Substituted aldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of the substituted aldehyde (1 mmol) in DMSO, add sodium metabisulfite (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted 2,3-diaminopyridine (1 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. General Protocol for N-Alkylation of Imidazo[4,5-b]pyridines

This protocol details the alkylation at the nitrogen atom of the imidazole ring.

Materials:

  • Substituted this compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the substituted this compound (1 mmol) in DMF.

  • Add potassium carbonate (2 mmol) to the solution.

  • Add the alkyl halide (1.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

B. Biological Assay Protocols

1. Protocol for Insecticidal Activity against Nilaparvata lugens (Rice Leaf Dipping Method)

This protocol outlines a method to assess the contact toxicity of compounds against the brown planthopper.

Materials:

  • Test compounds

  • Acetone

  • Triton X-100

  • Distilled water

  • Rice seedlings

  • Third-instar nymphs of Nilaparvata lugens

  • Petri dishes

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test concentrations by diluting the stock solution with distilled water containing 0.1% Triton X-100.

  • Immerse rice seedlings in the test solutions for 30 seconds.

  • Allow the seedlings to air-dry for 2 hours.

  • Place the treated seedlings into Petri dishes.

  • Introduce 20 third-instar nymphs of Nilaparvata lugens into each Petri dish.

  • Seal the Petri dishes with a ventilated lid.

  • Maintain the dishes at 25 ± 1 °C and 70-80% relative humidity with a 16:8 h (light:dark) photoperiod.

  • Record insect mortality at 24, 48, and 72 hours after treatment.

  • Use a solution of 0.1% Triton X-100 in water as a negative control and a commercial insecticide as a positive control.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

2. Protocol for Insecticidal Activity against Mythimna separata (Diet Incorporation Method)

This protocol describes a method to evaluate the stomach toxicity of compounds against the oriental armyworm.

Materials:

  • Test compounds

  • Acetone

  • Artificial diet for Mythimna separata

  • Third-instar larvae of Mythimna separata

  • 24-well plates

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Incorporate the test compound into the artificial diet at various concentrations. Ensure the acetone evaporates completely before introducing the larvae.

  • Dispense the treated diet into the wells of a 24-well plate.

  • Place one third-instar larva of Mythimna separata into each well.

  • Seal the plate with a breathable film.

  • Incubate the plates at 27 ± 1 °C with a 14:10 h (light:dark) photoperiod.

  • Record larval mortality after 72 hours.

  • Use an artificial diet treated with acetone only as a negative control.

  • Calculate the LC50 value using probit analysis.

3. Protocol for Fungicidal Activity against Puccinia polysora (Detached Leaf Assay)

This protocol details a method for assessing the protective and curative activity of compounds against southern corn rust.

Materials:

  • Test compounds

  • Acetone

  • Tween-20

  • Distilled water

  • Healthy corn leaves

  • Urediniospores of Puccinia polysora

  • Agar plates

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare test solutions by diluting the stock solution with distilled water containing 0.05% Tween-20.

  • Protective Assay:

    • Spray the test solutions onto the surface of healthy corn leaves until runoff.

    • Allow the leaves to air-dry.

    • Inoculate the treated leaves with a suspension of Puccinia polysora urediniospores (1 x 10⁵ spores/mL).

  • Curative Assay:

    • Inoculate healthy corn leaves with a suspension of Puccinia polysora urediniospores.

    • Incubate the leaves for 24 hours to allow for infection.

    • Spray the infected leaves with the test solutions.

  • Place the treated leaves on agar plates to maintain humidity.

  • Incubate the plates at 25 °C with a 12-hour photoperiod.

  • After 7-10 days, assess the disease severity by counting the number of pustules per leaf area.

  • Use leaves sprayed with a 0.05% Tween-20 solution as a negative control and a commercial fungicide as a positive control.

  • Calculate the percentage of disease inhibition relative to the negative control.

III. Visualizations: Mechanisms and Workflows

A. Proposed Insecticidal Mechanism of Action

Some studies on imidazopyridine derivatives suggest a potential mode of action involving the insect's nervous system, possibly targeting nicotinic acetylcholine receptors (nAChRs).[4][5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Vesicle Synaptic Vesicle Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Depolarization Depolarization & Nerve Excitation Ion_Channel->Depolarization Na+ influx Paralysis Paralysis & Death Depolarization->Paralysis Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->nAChR Binds to (Agonist)

Caption: Proposed insecticidal mechanism via nAChR agonism.

B. Proposed Fungicidal Mechanism of Action

Imidazole fungicides are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7][8] This leads to membrane disruption and ultimately, fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Product Disruption Disruption of Cell Membrane Enzyme->Disruption Leads to lack of Ergosterol Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->Enzyme Inhibits Death Fungal Cell Death Disruption->Death

Caption: Proposed fungicidal mechanism via ergosterol biosynthesis inhibition.

C. General Experimental Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of new agrochemical candidates based on the this compound scaffold.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_evaluation Advanced Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assays (LC50 / EC50 Determination) Primary_Screening->Dose_Response Spectrum_Activity Spectrum of Activity (Multiple Pests/Pathogens) Dose_Response->Spectrum_Activity SAR Structure-Activity Relationship (SAR) Studies Spectrum_Activity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Mode_of_Action Mode of Action Studies Lead_Optimization->Mode_of_Action Field_Trials Greenhouse & Field Trials Mode_of_Action->Field_Trials

References

Application Notes and Protocols for High-Throughput Screening of 1H-Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly protein kinases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize novel bioactive compounds for drug discovery programs.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the biological activities of representative this compound compounds against various targets, compiled from multiple screening efforts.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
I CDK90.81Sorafenib0.76
II CDK90.93Sorafenib0.76
IIIa CDK91.32Sorafenib0.76
IV CDK90.63Sorafenib0.76
31 Aurora A0.042--
31 Aurora B0.198--
31 Aurora C0.227--
27e Aurora A (Kd)0.0075--
27e Aurora B (Kd)0.048--
27e FLT3 (Kd)0.0062--

Data compiled from multiple sources, including studies on CDK9 and Aurora kinase inhibitors.[1][2][3][4]

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
I MCF-71.83Doxorubicin0.92
II MCF-72.51Doxorubicin0.92
IX HCT1163.12Doxorubicin1.05
VIII HCT1164.65Doxorubicin1.05

Data from studies on the anticancer activity of novel imidazo[4,5-b]pyridine derivatives.[1]

Table 3: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

Compound IDM. tuberculosis (H37Rv) MIC (µM)
5c 0.6
5g 0.5
5i 0.8
5u 0.7

Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv) strain.[5]

Table 4: BET Bromodomain Inhibitory Activity

Compound IDTargetIC50 (nM)
DDO-8926 BRD425.3

Data from the discovery of this compound derivatives as BET inhibitors.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for a high-throughput screening campaign.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Library This compound Library Primary_Assay Primary HTS Assay (e.g., Kinase-Glo, TR-FRET) Library->Primary_Assay Single Concentration Data_Analysis Data Analysis (% Inhibition) Primary_Assay->Data_Analysis Primary_Hits Primary Hits Data_Analysis->Primary_Hits Hit Threshold Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Panel Validated_Hits Validated Hits Selectivity_Panel->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: High-throughput screening workflow for this compound libraries.

BET_Signaling_Pathway BET_Inhibitor This compound BET Inhibitor BET BET Proteins (BRD2/3/4) BET_Inhibitor->BET Inhibits Binding Histones Acetylated Histones BET->Histones Binds to pTEFb P-TEFb (CDK9/Cyclin T1) BET->pTEFb Recruits RNAPolII RNA Polymerase II pTEFb->RNAPolII Phosphorylates Ser2 Transcription Gene Transcription (e.g., MYC, BCL2) RNAPolII->Transcription Elongation

Caption: BET protein-mediated transcription and its inhibition.

CDK9_Signaling_Pathway CDK9_Inhibitor This compound CDK9 Inhibitor pTEFb P-TEFb (CDK9/Cyclin T1) CDK9_Inhibitor->pTEFb Inhibits RNAPolII Promoter-Proximal Paused RNAPolII pTEFb->RNAPolII Phosphorylates Ser2 DSIF_NELF DSIF/NELF (Negative Elongation Factors) pTEFb->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation RNAPolII->Elongation Release DSIF_NELF->Elongation Dissociation Oncogenes Expression of Oncogenes (e.g., MYC, MCL-1) Elongation->Oncogenes

Caption: CDK9-mediated transcriptional elongation pathway.

Aurora_Kinase_Signaling_Pathway Aurora_Inhibitor This compound Aurora Kinase Inhibitor AuroraA Aurora A Aurora_Inhibitor->AuroraA Inhibits AuroraB Aurora B Aurora_Inhibitor->AuroraB Inhibits Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Spindle->Mitotic_Arrest Chromosome->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Caption: Role of Aurora kinases in mitosis and effect of inhibition.

cMet_Signaling_Pathway cMet_Inhibitor This compound c-Met Inhibitor cMet c-Met Receptor cMet_Inhibitor->cMet Inhibits Kinase Activity HGF HGF (Ligand) HGF->cMet Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Cell_Motility Cell Motility & Invasion STAT->Cell_Motility

Caption: HGF/c-Met signaling pathway and its inhibition.

Experimental Protocols

High-Throughput Kinase Activity Assay (Luminescent Kinase-Glo® Format)

This protocol is suitable for screening this compound libraries against various kinases such as CDK9 and Aurora kinases.

Materials:

  • Kinase of interest (e.g., recombinant human CDK9/Cyclin T1, Aurora A, or Aurora B)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound compound library (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include positive (e.g., staurosporine) and negative (DMSO) controls.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing the kinase, substrate peptide, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X kinase reaction mixture to each well of the compound-plated assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of Kinase-Glo® reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides an alternative, robust method for HTS of kinase inhibitors.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-APC)

  • ATP

  • TR-FRET assay buffer

  • This compound compound library

  • Low-volume, black 384-well assay plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: As described in the luminescent assay protocol.

  • Kinase Reaction: Add 5 µL of a 2X solution of kinase and biotinylated substrate peptide in assay buffer to each well.

  • Initiation: Add 5 µL of a 2X ATP solution in assay buffer to each well to start the reaction.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Detection: Add 5 µL of a 3X detection solution containing the Europium-labeled antibody and streptavidin-conjugated acceptor in TR-FRET buffer with EDTA to stop the reaction.

  • Second Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).

Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the percent inhibition based on the signal ratio in the presence of test compounds compared to controls.

Whole-Cell Antitubercular Screening Assay (Resazurin Microtiter Assay - REMA)

This protocol is designed to screen the this compound library for growth inhibitors of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • This compound compound library

  • Sterile 96-well or 384-well clear-bottom plates

  • Reference antitubercular drugs (e.g., rifampicin, isoniazid)

Procedure:

  • Compound Plating: Serially dilute the library compounds in Middlebrook 7H9 broth in the assay plates.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a final OD600 of approximately 0.001 in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the assay plates.

  • Incubation: Incubate the plates at 37°C for 5-7 days in a humidified incubator.

  • Addition of Resazurin: Add 20 µL of resazurin solution to each well.

  • Second Incubation: Incubate for an additional 18-24 hours at 37°C.

  • Data Acquisition: Visually inspect the plates or measure the fluorescence (Ex: 560 nm, Em: 590 nm). A color change from blue (resazurin) to pink (resorufin) or an increase in fluorescence indicates bacterial growth.

Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a compound that prevents the color change or a significant increase in fluorescence.

BET Bromodomain Binding Assay (AlphaScreen®)

This protocol is for screening compounds that disrupt the interaction between BET bromodomains and acetylated histones.

Materials:

  • Recombinant His-tagged BET bromodomain (e.g., BRD4(1))

  • Biotinylated histone H4 peptide acetylated at lysine residues

  • Nickel Chelate AlphaLISA® Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaScreen® assay buffer

  • This compound compound library

  • White, opaque 384-well ProxiPlates®

Procedure:

  • Compound Addition: Add library compounds to the wells of the assay plate.

  • Addition of BET Protein and Peptide: Add a mixture of the His-tagged BET bromodomain and the biotinylated acetylated histone peptide to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Addition of Beads: Add a mixture of the Nickel Chelate Acceptor beads and Streptavidin Donor beads.

  • Second Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BET bromodomain-histone interaction. Calculate percent inhibition and determine IC50 values for hit compounds.

Conclusion

The this compound scaffold represents a versatile starting point for the discovery of potent modulators of various biological targets. The protocols and data presented herein provide a comprehensive framework for the high-throughput screening and initial characterization of compound libraries based on this scaffold. Successful implementation of these HTS campaigns can lead to the identification of novel hit compounds for further optimization in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.

References

Application Notes and Protocols: 1H-Imidazo[4,5-b]pyridine as a Scaffold for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), often associated with BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical success of several approved PARP inhibitors.[2]

The 1H-Imidazo[4,5-b]pyridine scaffold has been explored as a promising framework for the development of various kinase inhibitors. Its structural similarity to purines allows it to interact with the active sites of numerous enzymes. While extensive research has been conducted on related scaffolds like imidazo[4,5-c]pyridine as PARP inhibitors, the direct evaluation of this compound derivatives for PARP inhibition is an emerging area of interest. These application notes provide an overview of the available data, generalized experimental protocols, and key signaling pathways relevant to the investigation of this compound-based PARP inhibitors.

Data Presentation

Quantitative data on this compound derivatives as potent PARP inhibitors is limited in publicly accessible literature. However, studies on the closely related imidazo[4,5-c]pyridine scaffold provide valuable insights into the potential of this class of compounds. The following table summarizes the data for a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP-1 inhibitors.[3]

Table 1: In Vitro Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives [3]

Compound IDR GroupPARP-1 IC50 (nM)Potentiation of Temozolomide Cytotoxicity (Fold Increase)
11a Propyl8.6 ± 0.64.0 (SW-620), 3.0 (MDA-MB-468), 7.7 (A549)

Data presented is for the imidazo[4,5-c]pyridine scaffold and serves as a reference for the potential of related imidazopyridine structures.

Mandatory Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Complex DNA Repair Protein Complex (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates Inhibitor This compound PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling in DNA Single-Strand Break Repair.

Experimental_Workflow cluster_1 Inhibitor Development Workflow Synthesis Synthesis of this compound Derivatives In_Vitro_Assay In Vitro PARP1/2 Enzymatic Assay (IC50) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay In_Vitro_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (GI50 in Cancer Cell Lines) Cell_Based_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General Workflow for PARP Inhibitor Screening.

References

Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the 1H-imidazo[4,5-b]pyridine scaffold using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful synthetic tool is instrumental in the derivatization of this privileged heterocyclic core, which is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous purines. The ability to introduce a wide array of aryl and heteroaryl substituents allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly in the fields of oncology and virology.

Application Notes

The this compound core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a preferred method for C-C bond formation at the C2 and C6 positions of this scaffold, offering high yields, broad functional group tolerance, and generally mild reaction conditions.

Key Reaction Parameters:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for these transformations.[1] Alternatively, palladium(II) sources like palladium acetate (Pd(OAc)₂) can be employed in combination with various phosphine ligands.

  • Base: An inorganic base is essential for the activation of the organoboron species. Potassium carbonate (K₂CO₃) is a common and effective choice, often leading to clean reactions.[1] Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be utilized.

  • Solvent System: A mixture of an organic solvent and an aqueous solution is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include toluene/ethanol, dioxane/water, and DMF/water.[1]

  • Boron Source: A wide variety of commercially available aryl- and heteroarylboronic acids or their corresponding boronate esters can be used as coupling partners. This allows for the introduction of diverse functionalities to the imidazo[4,5-b]pyridine core.

  • Heating: Reactions can be performed under conventional heating (reflux) or with microwave irradiation. Microwave-assisted synthesis often provides significant advantages, including drastically reduced reaction times and improved yields.[1]

General Workflow:

The overall process for generating a library of functionalized this compound derivatives for biological screening typically follows a well-defined workflow. This begins with the synthesis of the halo-substituted imidazo[4,5-b]pyridine core, followed by the Suzuki cross-coupling reaction, purification of the desired products, and subsequent biological evaluation.

G cluster_0 Synthesis of Starting Material cluster_1 Functionalization cluster_2 Downstream Process start 2,3-Diaminopyridine Derivatives halo_core Halo-Substituted This compound start->halo_core Cyclocondensation carbonyl Aldehydes/Carboxylic Acids carbonyl->halo_core halogenation Halogenating Agent halogenation->halo_core suzuki Suzuki Cross-Coupling halo_core->suzuki functionalized_product Functionalized This compound suzuki->functionalized_product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki purification Purification (e.g., Chromatography) functionalized_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_eval Biological Evaluation characterization->bio_eval

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Data Presentation

The following tables summarize the results of Suzuki coupling reactions for the functionalization of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine and its N-methylated analog with various arylboronic acids.

Table 1: Suzuki Coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-diphenyl-3H-imidazo[4,5-b]pyridine35
24-Hydroxyphenylboronic acid4-(2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol97
34-Methoxyphenylboronic acid6-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine63
44-Nitrophenylboronic acid6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine100
54-Aminophenylboronic acid4-(2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)aniline80

Reaction conditions: Microwave irradiation at 120 °C for 2 hours with Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in a toluene:ethanol (4:1) solvent mixture.

Table 2: Suzuki Coupling of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
14-Hydroxyphenylboronic acid4-(3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol48
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine52
34-Cyanophenylboronic acid4-(3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)benzonitrile55
44-Nitrophenylboronic acid3-methyl-6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine100

Reaction conditions: Microwave irradiation at 120 °C for 2 hours with Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in a dioxane:water (3:1) solvent mixture for the 4-methoxyphenylboronic acid coupling and toluene:ethanol (4:1) for the others.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Starting Material)

This protocol describes the synthesis of a common starting material for subsequent Suzuki coupling reactions.

Reaction Scheme:

G reactant1 5-bromo-2,3-diaminopyridine plus1 + reactant1->plus1 reactant2 benzaldehyde plus2 + reactant2->plus2 oxidant p-benzoquinone arrow Ethanol, reflux, 24h oxidant->arrow product 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine plus1->reactant2 plus2->oxidant arrow->product

Caption: Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Materials:

  • 5-bromo-2,3-diaminopyridine (1.000 g, 5.32 mmol)

  • Benzaldehyde (0.54 mL, 5.32 mmol)

  • p-Benzoquinone (0.580 g, 5.32 mmol)

  • Absolute ethanol (30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add 5-bromo-2,3-diaminopyridine, benzaldehyde, and p-benzoquinone in absolute ethanol.[2]

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol details a rapid and efficient method for the arylation of the imidazo[4,5-b]pyridine core using microwave irradiation.

Reaction Scheme:

G reactant1 6-bromo-2-phenyl-3H- imidazo[4,5-b]pyridine plus + reactant1->plus reactant2 Arylboronic Acid arrow Pd(PPh₃)₄, K₂CO₃ Toluene:Ethanol (4:1) Microwave, 120°C, 2h reactant2->arrow product 2,6-diaryl-3H- imidazo[4,5-b]pyridine plus->reactant2 arrow->product

References

Application Notes and Protocols for In Vitro Evaluation of 1H-Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines. This has led to the development of numerous derivatives with a wide range of biological activities, including potent anticancer, antiviral, and antibacterial properties.[1][2] These compounds often exert their effects by targeting key cellular pathways, such as those regulated by protein kinases.[1][2]

This document provides detailed application notes and standardized protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound derivatives. The protocols cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and specific enzyme inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound compounds from published studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound IXMCF-7 (Breast)Cytotoxicity0.85[3]
Compound IXHCT116 (Colon)Cytotoxicity1.05[3]
Compound VIIIMCF-7 (Breast)Cytotoxicity0.92[3]
Compound VIIIHCT116 (Colon)Cytotoxicity1.12[3]
Compound IMCF-7 (Breast)Cytotoxicity-[4]
Compound IHCT116 (Colon)Cytotoxicity-[4]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesK562 (Leukemia)CytotoxicityModerate Activity[5]
Imidazopyridine-carboxamidesK562, HL-60 (Leukemia)Cytotoxicity-[6]
Imidazopyridine-carboxamidesHCT-116 (Colon)Cytotoxicity-[6]

Note: IC50 values can vary based on experimental conditions. Direct comparison is best within the same study.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Various DerivativesCDK9Kinase Inhibition0.63 - 1.32[4]
Compound 31Aurora-AKinase Inhibition0.042[7]
Compound 31Aurora-BKinase Inhibition0.198[7]
Compound 31Aurora-CKinase Inhibition0.227[7]
CCT137690 (Compound 51)Aurora-AKinase Inhibition0.015[8]
CCT137690 (Compound 51)Aurora-BKinase Inhibition0.025[8]
CCT137690 (Compound 51)Aurora-CKinase Inhibition0.019[8]

Experimental Protocols

Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[3]

Workflow for the MTT Cell Proliferation Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G

A streamlined workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[9] Remove the existing medium and add 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Principle of Apoptosis Detection using Annexin V and PI Staining

Apoptosis_Detection cluster_cells Cell Populations Viable Viable (Annexin V- / PI-) EarlyApoptotic Early Apoptotic (Annexin V+ / PI-) Viable->EarlyApoptotic Apoptosis Induction Necrotic Necrotic (Annexin V- / PI+) Viable->Necrotic Necrosis LateApoptotic Late Apoptotic / Necrotic (Annexin V+ / PI+) EarlyApoptotic->LateApoptotic Membrane Permeabilization

Differentiation of cell populations based on Annexin V and PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the appropriate duration (e.g., 24 or 48 hours). Include a vehicle control.[9]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Add 1X Annexin V binding buffer and analyze the stained cells by flow cytometry.[9] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the this compound compound for the appropriate time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Several this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.[4][7] In vitro kinase assays are essential to determine the specific inhibitory activity of these compounds.

Inhibition of the CDK9/Cyclin T Complex by this compound

CDK9_Inhibition cluster_pathway CDK9 Signaling Pathway Compound This compound CDK9 CDK9/Cyclin T (P-TEFb) Compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Mechanism of apoptosis induction via CDK9 inhibition.

General Protocol for In Vitro Kinase Assay (e.g., Aurora Kinase):

  • Reaction Setup: In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂), combine the active kinase (e.g., Aurora A or B), the substrate (e.g., histone H3), and various concentrations of the this compound inhibitor.[10]

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[10]

  • Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by other detection methods such as radiometric or fluorescence-based assays.

Antiviral Assays

The antiviral activity of this compound compounds against HIV can be evaluated by measuring the protection of host cells from virus-induced cytopathic effects.

Protocol:

  • Cell Culture: Culture MT-4 cells in appropriate media.

  • Compound and Virus Addition: In a 96-well plate, add serial dilutions of the test compounds to wells containing MT-4 cells. Subsequently, infect the cells with HIV-1 (e.g., strain IIIB) or HIV-2 (e.g., strain ROD).[11] Include uninfected cells as a control for compound cytotoxicity and infected, untreated cells as a virus control.[11]

  • Incubation: Incubate the plates for a period that allows for virus-induced cell death in the control wells (e.g., 5 days).[11]

  • MTT Assay: Perform an MTT assay as described in section 1.1 to determine the viability of the mock-infected and HIV-infected cells.[11]

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI = CC50/EC50) is then determined.

Antibacterial Assays

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. The MTT assay can be used as a more sensitive readout than visual inspection.[12]

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of the this compound compounds in a 96-well plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the bacteria to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a sufficient time for color development in the control wells.

  • Solubilization: If necessary, add a solubilizing agent to dissolve the formazan crystals.

  • Data Analysis: The MIC is the lowest concentration of the compound that inhibits the metabolic activity of the bacteria, as indicated by the absence of color change. This can be quantified by measuring the absorbance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Imidazo[4,5-b]pyridine and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and suggested solutions.

Issue 1: Low Yield of the Desired this compound Product

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For condensation reactions with aldehydes, oxidative conditions are often necessary for the cyclization and aromatization to the imidazo[4,5-b]pyridine core. Air oxidation can be slow; consider using a mild oxidizing agent.[1]
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, and temperatures. For instance, in certain transition-metal-catalyzed syntheses, copper salts like CuI or Cu(OAc)₂ have been shown to improve yields.[2] The choice of solvent can also be critical; various solvents such as DMF, toluene, ethanol, and even water have been used depending on the specific reaction.[2][3]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]
Inefficient Purification Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve yield and purity.[4]
Side Reactions Undesired side reactions, such as N-oxide formation or incomplete cyclization, can consume starting materials and reduce the yield of the desired product.[1] (See Issue 3 for more details).
Water Removal The condensation reaction to form the imidazole ring releases water. If not effectively removed, it can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap can be employed. In other cases, using a compatible drying agent may be beneficial.[1]

Issue 2: Formation of Multiple Regioisomers

The synthesis of substituted 1H-Imidazo[4,5-b]pyridines can often lead to the formation of regioisomers, which can be challenging to separate and reduce the yield of the desired isomer.

Possible CauseSuggested Solution
Unsymmetrical Precursors The use of unsymmetrical 2,3-diaminopyridine precursors is a common reason for regioisomer formation. The reaction can occur at either of the two amino groups, leading to a mixture of products.[4]
N-Alkylation Conditions Alkylation of the this compound core can occur on multiple nitrogen atoms (in the imidazole and pyridine rings), resulting in a mixture of regioisomers. The outcome is highly dependent on reaction conditions.[1]
Steric Hindrance The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.[4]
Ineffective Separation Regioisomers often have very similar physical and chemical properties, making their separation by standard column chromatography difficult.[4] Consider using High-Performance Liquid Chromatography (HPLC) with a gradient elution method for better separation. A typical starting point could be a linear gradient from 5-95% organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer over 20-30 minutes.[4]

Issue 3: Formation of N-Oxide Side Products

The pyridine nitrogen in the this compound ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative conditions.[1]

Possible CauseSuggested Solution
Strong or Excess Oxidizing Agent If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling the reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[1]
Reduction of the N-oxide If the N-oxide has already formed, it can often be reduced back to the desired this compound. A common method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the this compound core structure?

A1: The most prevalent method involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[4] Other modern approaches include transition-metal-catalyzed multicomponent reactions, which can offer high efficiency and atom economy.[2][3] A tandem reaction sequence starting from 2-chloro-3-nitropyridine has also been reported as a highly efficient method.[5][6]

Q2: How can I confirm the structure of the synthesized this compound and its regioisomers?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination. One-dimensional NMR (¹H and ¹³C) and mass spectrometry are standard methods for characterization.[7][8] For definitive assignment of regioisomers, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms.[4]

Q3: Are there any specific catalysts that are recommended for improving the yield of imidazopyridine synthesis?

A3: Yes, the choice of catalyst can significantly impact the reaction yield. For transition-metal-catalyzed syntheses, copper salts like Cu(OAc)₂ and CuI have been shown to be effective.[2] In other methodologies, Lewis acids such as In(OTf)₃ and iodine have been successfully employed.[3][9] For some reactions, a catalyst-free approach under elevated temperatures is also viable.

Experimental Protocols

Protocol 1: General Procedure for the Condensation of 2,3-Diaminopyridine with an Aldehyde

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.[4]

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).[4]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol 2: N-Alkylation of this compound

This protocol provides a general guideline for the N-alkylation of the this compound core.[10]

  • To a solution of the this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.2 equivalents) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 equivalents).[1]

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 equivalents) dropwise to the mixture.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[10]

  • Monitor the reaction progress by TLC.

  • After completion, the salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start reactants Mix 2,3-Diaminopyridine and Aldehyde in Solvent start->reactants heat Heat to Reflux (120°C - Reflux Temp) reactants->heat monitor Monitor by TLC heat->monitor workup Cool and Purify (Chromatography/Recrystallization) monitor->workup product Desired Product workup->product

Caption: A simplified workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridine.

troubleshooting_yield start Low Yield? incomplete Incomplete Reaction? start->incomplete Check Reaction Progress (TLC/LC-MS) side_reactions Side Reactions? start->side_reactions Analyze Crude Mixture purification Purification Issues? start->purification Evaluate Purification Efficiency solution_incomplete Increase Time/Temp Use Oxidizing Agent incomplete->solution_incomplete Yes solution_side Optimize Conditions (Catalyst, Solvent) Reduce N-Oxide side_reactions->solution_side Yes solution_purification Optimize Chromatography Consider Recrystallization purification->solution_purification Yes

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Imidazo[4,5-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the functionalization of 1H-Imidazo[4,5-b]pyridine.

Troubleshooting Guide

Low yields, lack of reactivity, and the formation of side products are common hurdles in the functionalization of the this compound core. This guide provides a systematic approach to troubleshooting these issues.

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Inactivity: The palladium catalyst may have decomposed or is not active enough for the specific transformation.[1][2]- Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. - For challenging couplings, consider switching to a more active catalyst system, such as using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] - Increase catalyst loading, for instance, from 1 mol% to 5 mol%.
Ineffective Base: The base may not be strong enough or soluble enough to promote the desired reaction.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Suzuki reactions, K₃PO₄ is often effective in challenging couplings.[3] - Ensure the base is finely powdered and dry.
Poor Solvent Choice: The solvent may not be appropriate for the reaction, affecting solubility and catalyst performance.- Conduct a solvent screen with common choices like DMF, dioxane, toluene, or THF, sometimes in combination with water.[1][4]
Low Reaction Temperature: The reaction may require more thermal energy to proceed.- Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to catalyst decomposition or side reactions.[3]
Formation of Multiple Regioisomers (e.g., in N-alkylation) Lack of Regiocontrol: The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers.[5]- Modify the reaction conditions, including the base and solvent. Nonpolar solvents under basic conditions may favor alkylation at the N3 position.[5] - Steric hindrance can influence the outcome; consider modifying substituents on your starting material.[5] - If separation is difficult, consider developing a directed synthesis strategy.
Side Reactions Protodeboronation (in Suzuki coupling): The boronic acid reagent is replaced by a hydrogen atom. This is more common with electron-deficient or heteroaryl boronic acids.[1][2]- Use anhydrous reaction conditions. - Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2] - Use a less aqueous base or a fluoride-free base.
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together.- Ensure the reaction is thoroughly degassed to remove oxygen.[1] - Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid issues with the in-situ reduction of Pd(II) precatalysts.[1]
Dehalogenation: The halide on the imidazo[4,5-b]pyridine is replaced by a hydrogen atom.- Ensure solvents are not a source of hydrides. - Use milder reaction conditions if possible.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the regioselectivity of my C-H arylation. How can I favor functionalization at the C2 position?

A1: Regioselective C2-arylation can be challenging. Here are some key factors to consider:

  • N-Protection: Protecting the imidazole nitrogen, for example with a (2-methoxyethoxy)methyl (MEM) group, can effectively direct arylation to the C2 position.[6]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper salt (e.g., CuI) with a carbonate base (e.g., Cs₂CO₃) in a polar aprotic solvent like DMF has been shown to be effective for C2-arylation.[6][7]

  • Ligands: For electron-poor aryl halides, the addition of a phosphine ligand such as PCy₃·HBF₄ can improve conversion and yields.[6]

Q2: My Suzuki coupling reaction is not working. What are the critical parameters to optimize?

A2: The success of a Suzuki coupling on the this compound scaffold is highly dependent on several factors:

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst. For more challenging substrates, a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., Xantphos, P(tBu)₃) can be beneficial.[4]

  • Base: An inorganic base is necessary to activate the organoboron species. Potassium carbonate (K₂CO₃) is often a good choice, leading to clean reactions.[4]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include toluene/ethanol, dioxane/water, and DMF/water.[4]

  • Temperature: The reaction can be performed under conventional heating (reflux) or with microwave irradiation, which can significantly shorten reaction times.[4][8]

Q3: How can I separate the regioisomers formed during N-alkylation?

A3: If you obtain a mixture of N1 and N3 alkylated isomers, separation can often be achieved by:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used. A typical starting point is a gradient of an organic solvent (e.g., acetonitrile or methanol) in water. You will need to optimize the gradient, flow rate, and mobile phase composition for your specific isomers.[5]

Data Presentation: Optimizing C2-Arylation Conditions

The following tables summarize the optimization of reaction conditions for the C2-arylation of N3-MEM protected this compound with 4-iodoanisole.[6]

Table 1: Effect of Palladium Catalyst and Base

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5)Cs₂CO₃ (2.5)DMF140100 (75% yield)
2Pd(OAc)₂ (5)NoneDMF1400
3Pd(OAc)₂ (5)K₂CO₃ (2.5)DMF140100
4PdCl₂(PPh₃)₂ (5)Cs₂CO₃ (2.5)DMF140100

Table 2: Effect of Copper(I) Iodide

EntryCuI (equiv.)Conversion (%)
13.0100
200
31.040
42.070

Table 3: Synthesis of C2-Substituted N3-MEM Imidazo[4,5-b]pyridines with Different Aryl Halides

EntryAryl HalideConditionsIsolated Yield (%)
14-IodoanisoleB78
24-IodotolueneB75
31-Iodo-4-(trifluoromethyl)benzeneB40
41-Bromo-4-(trifluoromethyl)benzeneC60
54-IodonitrobenzeneB35
64-BromonitrobenzeneC77

*Conditions B: ArI (2.0 eq.), Pd(OAc)₂ (5 mol%), CuI (3 eq.), Cs₂CO₃ (2.5 eq.) DMF, 140 °C, 16–24 h. *Conditions C: ArBr (2.0 eq.), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%) CuI (3 eq.), Cs₂CO₃ (2.5 eq.) DMF, 120 °C, 24–40 h.[6]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Cross-Coupling

This protocol is a general guideline for the Suzuki cross-coupling of a halo-substituted this compound with an arylboronic acid.[4][8]

  • To a microwave vial, add the halo-imidazo[4,5-b]pyridine (1 equivalent), the corresponding arylboronic acid (1.1-1.5 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a degassed solvent mixture of toluene/ethanol (4:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C and hold for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 1H-Imidazo[4,5-b]pyridines.[9]

  • To a solution of the this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, filter the salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification start This compound (or substituted derivative) catalyst Add Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) start->catalyst 1. Combine reagent Functionalization Reagent (e.g., Aryl Halide, Boronic Acid, Alkyl Halide) reagent->catalyst base Add Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base solvent Add Solvent (e.g., DMF, Toluene/Ethanol) base->solvent heating Heating (Conventional or Microwave) solvent->heating 2. React extraction Aqueous Work-up & Extraction heating->extraction 3. Isolate purification Column Chromatography extraction->purification end Functionalized This compound purification->end 4. Purify

Caption: General experimental workflow for the functionalization of this compound.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Check Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_reagents Check Reagent Quality reagents_ok Reagents OK? check_reagents->reagents_ok catalyst_ok->check_conditions Yes optimize_catalyst Optimize Catalyst/Ligand catalyst_ok->optimize_catalyst No conditions_ok->check_reagents Yes optimize_conditions Optimize Base/Solvent/Temp. conditions_ok->optimize_conditions No purify_reagents Use Fresh/Purified Reagents reagents_ok->purify_reagents No success Improved Yield reagents_ok->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Targeting Kinases with 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with 1H-Imidazo[4,5-b]pyridine-based kinase inhibitors. Here, you will find troubleshooting guides and frequently asked questions to address selectivity challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound kinase inhibitors?

A1: While the this compound scaffold is a versatile core for developing potent kinase inhibitors, off-target activities are a significant concern that can lead to cellular toxicity or misinterpretation of experimental results.[1] Common off-targets can include closely related kinases within the same family or even kinases from different families of the kinome. For instance, inhibitors designed for Aurora kinases might also show activity against FLT3.[2][3] Additionally, off-target effects on non-kinase proteins, such as the hERG ion channel, have been reported, which can lead to cardiotoxicity.[2][4]

Q2: How can I proactively assess the selectivity of my this compound-based inhibitor?

A2: A comprehensive kinase selectivity profile is essential. This is typically achieved by screening your compound against a large panel of kinases, often covering a significant portion of the human kinome.[1] Commercial services are available for broad kinome screening. This early-stage profiling helps identify potential off-target interactions and provides a clearer picture of your inhibitor's selectivity.[1]

Q3: What strategies can be employed to improve the selectivity of a this compound-based kinase inhibitor?

A3: Improving selectivity often involves a multi-pronged approach combining medicinal chemistry and computational methods:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor and evaluate the impact on both on-target potency and off-target activity. This helps identify chemical groups that contribute to or detract from selectivity.[1] For example, strategic modifications at different positions of the imidazopyridine core can enhance selectivity for the target kinase.[5]

  • Structure-Based Drug Design: Utilize the three-dimensional structures of your target kinase and known off-target kinases to guide the design of more selective compounds. By exploiting differences in the ATP-binding pockets, you can design inhibitors that favor binding to your target.[1]

  • Computational Modeling: Molecular docking and dynamics simulations can help predict the binding modes of your inhibitor with both on-target and off-target kinases, providing insights for designing more selective analogs.[6]

Troubleshooting Guides

Problem 1: My inhibitor shows high potency in biochemical assays but has low efficacy or high toxicity in cell-based assays.

This discrepancy is a common challenge in drug discovery and can stem from several factors.

A Discrepancy Observed: High Biochemical Potency, Low Cellular Efficacy/High Toxicity B Check Cellular ATP Concentration A->B C Assess Cell Permeability and Efflux A->C D Verify Target Engagement in Cells A->D E Evaluate Off-Target Kinase Inhibition A->E F Investigate Non-Kinase Off-Target Effects A->F G High intracellular ATP outcompetes inhibitor B->G Possible Cause H Inhibitor is a substrate for efflux pumps (e.g., P-gp) C->H Possible Cause I Target kinase not expressed or inactive in the cell line D->I Possible Cause J Inhibition of other kinases leads to unexpected phenotypes or toxicity E->J Possible Cause K e.g., hERG inhibition causing cardiotoxicity F->K Possible Cause

Caption: Troubleshooting workflow for discrepant biochemical and cellular results.

  • Consider ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher intracellular ATP levels. High cellular ATP can outcompete ATP-competitive inhibitors, leading to reduced efficacy.[7]

  • Evaluate Cell Permeability and Efflux: The inhibitor may have poor cell permeability or be a substrate for efflux pumps like P-glycoprotein, which actively remove the compound from the cell, lowering its intracellular concentration.[7][8]

  • Confirm Target Engagement: Verify that your target kinase is expressed and active in the cell line used. A rescue experiment, where you overexpress a drug-resistant mutant of the target kinase, can help determine if the observed cellular phenotype is due to on-target inhibition.[7]

  • Profile for Off-Target Kinase Activity: As mentioned in the FAQs, broad kinome profiling is crucial. Unintended inhibition of other kinases can lead to complex cellular responses and toxicity that mask the on-target effects.[1]

  • Assess Non-Kinase Off-Targets: Consider the possibility of interactions with other proteins, such as ion channels. For example, hERG inhibition is a known liability for some kinase inhibitors and can be assessed through specific assays.[2][4]

Problem 2: My inhibitor shows activity against multiple kinases within the same family, leading to a lack of selectivity.

This is a common issue, especially when targeting kinases with highly conserved ATP-binding sites.

A Poor Intra-Family Kinase Selectivity B Structural Analysis of ATP-Binding Pockets A->B C Structure-Activity Relationship (SAR) Exploration A->C D Exploit Gatekeeper Residue Differences B->D E Target Less Conserved Regions B->E F Identify differences in size, shape, and flexibility B->F Goal G Systematically modify inhibitor scaffold C->G Action H Design inhibitors that accommodate or clash with specific gatekeeper residues D->H Strategy I Develop allosteric or covalent inhibitors E->I Strategy

Caption: Workflow for improving intra-family kinase selectivity.

  • Structural Analysis: Compare the crystal structures of your target kinase and the closely related off-target kinases. Pay close attention to differences in the ATP-binding pocket, including the gatekeeper residue, solvent front, and hinge region.[5]

  • Structure-Activity Relationship (SAR) Guided Optimization:

    • Modification of the Imidazopyridine Core: Introduce substituents at various positions of the this compound scaffold to exploit subtle differences in the ATP-binding sites of the target and off-target kinases.[5][6]

    • Targeting the Gatekeeper Residue: The gatekeeper residue is a key determinant of inhibitor selectivity. Design modifications to your inhibitor that can either favorably interact with the gatekeeper of your target kinase or create a steric clash with the gatekeeper of off-target kinases.[5]

  • Explore Alternative Binding Modes: If targeting the highly conserved ATP-binding site proves challenging for achieving selectivity, consider designing inhibitors that bind to less conserved regions of the kinase, such as allosteric sites.

Quantitative Data

Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine-based Inhibitors
CompoundTarget KinaseIC50 / Kd (nM)Off-Target KinaseIC50 / Kd (nM)Selectivity (Fold)Reference
Compound 27e Aurora-A7.5 (Kd)Aurora-B48 (Kd)6.4[2][4]
FLT36.2 (Kd)[2][4]
Compound 31 Aurora-A42 (IC50)Aurora-B198 (IC50)4.7[9]
Aurora-C227 (IC50)5.4[9]
Compound 51 Aurora-A15 (IC50)Aurora-B25 (IC50)1.7[10]
Aurora-C19 (IC50)1.3[10]
Compound 28b Aurora-A75 (IC50)Aurora-B4120 (IC50)55[3]
Compound 78 DNA-PK<10 (IC50)PI3Kα>10,000 (IC50)>1000[11]
mTOR>10,000 (IC50)>1000[11]

Note: This table presents a selection of publicly available data and is not exhaustive.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Format)

This protocol is a common method for determining the potency of a kinase inhibitor.[12]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash: Wash the filter plate multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Differential Scanning Fluorimetry (DSF) for Selectivity Profiling

DSF is a rapid and robust method for screening and selectivity profiling of kinase inhibitors by monitoring the thermal stabilization of the protein upon ligand binding.[13]

Materials:

  • Purified recombinant kinases

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (or a similar fluorescent dye)

  • Appropriate buffer for each kinase

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare Protein-Dye Mixture: In a suitable buffer, mix the purified kinase with the SYPRO Orange dye.

  • Add Inhibitor: Add the inhibitor at the desired concentration to the protein-dye mixture in the wells of a 96-well or 384-well PCR plate. Include a DMSO control.

  • Thermal Melt: Place the plate in a real-time PCR instrument and perform a thermal melt by gradually increasing the temperature. Monitor the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates binding. A larger ΔTm suggests stronger binding.

  • Selectivity Profile: By testing the inhibitor against a panel of kinases, a selectivity profile based on the ΔTm values can be generated.

Signaling Pathways

RET Signaling Pathway

The Rearranged during Transfection (RET) receptor tyrosine kinase is a target for some imidazopyridine-based inhibitors. Its signaling is crucial in cell survival and proliferation.[5]

RET RET Receptor Tyrosine Kinase PI3K PI3K RET->PI3K MAPK MAPK RET->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Inhibitor Imidazopyridine Inhibitor Inhibitor->RET

Caption: Simplified RET signaling pathway and the point of inhibition.

References

Technical Support Center: Reducing Off-Target Effects of 1H-Imidazo[4,5-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target effects of 1H-Imidazo[4,5-b]pyridine inhibitors. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, offering detailed methodologies and data to support your research.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing a cellular phenotype that is inconsistent with the known function of its primary target. What could be the cause?

A1: This is a strong indication of a potential off-target effect. The this compound scaffold is known to bind to the ATP pocket of various kinases, and off-target activity is a common challenge.[1] The observed phenotype could be the result of the inhibitor interacting with one or more unintended kinases or even non-kinase proteins.[2] It is crucial to experimentally verify that the observed effect is a direct consequence of on-target inhibition.

Q2: I'm observing unexpected toxicity or a decrease in cell viability at concentrations where I expect my inhibitor to be selective. How can I determine if this is due to an off-target effect?

A2: This scenario strongly suggests that the observed toxicity is mediated by an off-target. To investigate this, you can perform a "rescue" experiment. If you can introduce a version of your primary target that is resistant to the inhibitor, and this reverses the toxic phenotype, it's likely an on-target effect. If the toxicity persists, it is almost certainly due to off-target activity.[3] Additionally, comparing the toxicity profile of your inhibitor with that of other inhibitors targeting the same primary kinase can provide valuable insights.

Q3: My biochemical assays and cell-based assays are giving conflicting results for the potency of my this compound inhibitor. Why might this be?

A3: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors. A primary reason is the difference in ATP concentrations; biochemical assays often use low ATP levels, which may not reflect the high intracellular ATP concentrations that can compete with ATP-competitive inhibitors.[3] Other factors include cell permeability, efflux by cellular pumps, and the inhibitor's stability in the cellular environment.[4] It is also possible that the target kinase is not expressed or is in an inactive state in the cell line being used.[3]

Q4: How can I proactively assess the selectivity of my this compound inhibitor before conducting extensive cellular experiments?

A4: Proactively profiling the selectivity of your inhibitor is a critical step. A widely used method is to screen your compound against a large panel of kinases (kinome profiling).[1] Several commercial services offer comprehensive kinase panels. This will provide a broad overview of the inhibitor's selectivity and potential off-target interactions at a given concentration. Chemical proteomics approaches can also identify protein-drug interactions in an unbiased manner.[1]

Troubleshooting Guides

Problem 1: Observed cellular phenotype does not match the expected on-target effect.

Possible Cause: The phenotype is driven by one or more off-target kinases.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Validate On-Target Engagement in Cells (e.g., CETSA or NanoBRET) A->B C Is Target Engaged at Relevant Concentrations? B->C D Yes C->D E No C->E G Perform Rescue Experiment with Inhibitor-Resistant Mutant D->G F Troubleshoot Compound Delivery/ Stability/Dosage E->F H Is Phenotype Rescued? G->H I Yes H->I J No H->J K Phenotype is On-Target I->K L Phenotype is Off-Target J->L M Identify Off-Targets (Kinome Profiling, Phosphoproteomics) L->M

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Suggested Solutions:

  • Confirm Target Engagement: First, confirm that your inhibitor is binding to its intended target in the cellular context at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.

  • Rescue Experiment: Introduce a mutated, inhibitor-resistant version of the primary target into your cells. If the unexpected phenotype is reversed, it suggests the effect is on-target.

  • Use a Structurally Different Inhibitor: Test a second, structurally unrelated inhibitor that targets the same primary kinase. If it produces the same phenotype, it is more likely to be an on-target effect.

  • Kinome-wide Profiling: If off-target effects are suspected, perform a broad kinase selectivity screen to identify other potential targets.

  • Global Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of the signaling pathways affected by your inhibitor. This can reveal the inhibition of unexpected pathways.

Problem 2: High background or inconsistent results in cellular assays.

Possible Cause: The inhibitor has poor solubility, is unstable in media, or is cytotoxic at the concentrations being tested.

Troubleshooting Workflow:

A Inconsistent Cellular Assay Results B Assess Compound Solubility and Stability in Culture Media A->B C Is Compound Stable and Soluble? B->C D Yes C->D E No C->E G Determine Cytotoxicity Profile (e.g., MTT or CellTiter-Glo assay) D->G F Optimize Formulation (e.g., different solvent, lower concentration) E->F H Is Inhibitor Cytotoxic at Working Concentration? G->H I Yes H->I J No H->J K Lower Inhibitor Concentration or Reduce Treatment Duration I->K L Investigate Other Experimental Variables (e.g., cell density, passage number) J->L

Caption: Troubleshooting workflow for inconsistent cellular assay results.

Suggested Solutions:

  • Check Compound Solubility: Visually inspect your inhibitor in culture media for precipitation. You can also use techniques like nephelometry to quantify solubility.

  • Assess Compound Stability: Use LC-MS to determine the stability of your compound in culture media over the time course of your experiment.

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which your inhibitor becomes toxic to the cells using assays like MTT or CellTiter-Glo. Ensure your experimental concentrations are well below the toxic threshold.

  • Optimize Vehicle Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is not contributing to cytotoxicity (typically <0.1%).[4]

Quantitative Data on Off-Target Effects

The following table summarizes the selectivity profile of a dual FLT3/Aurora kinase inhibitor with a this compound core (compound 27e). This data highlights that even optimized inhibitors can have significant off-target interactions.

Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine Inhibitor 27e

Target KinaseKd (nM)Off-Target Kinase% Control at 1 µM
Aurora-A7.5FLT10.3
Aurora-B48JAK21.3
FLT36.2RET1.8
FLT3 (D835H)11PDGFRB4
FLT3 (D835Y)14Aurora-A3.4
FLT3-ITD38Aurora-B1
FLT3 (K663Q)5.1Aurora-C16
FLT3 (N841I)16
FLT3 (R834Q)110

Data sourced from a study on the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that the inhibitor binds to its intended target within the cell.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow:

A Cell Culture and Treatment with Inhibitor or Vehicle B Harvest and Lyse Cells A->B C Heat Lysates at a Temperature Gradient B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (Western Blot or ELISA) D->E F Plot Soluble Protein vs. Temperature to Generate Melt Curve E->F G Compare Melt Curves of Inhibitor- and Vehicle-Treated Samples F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell culture reagents

  • This compound inhibitor and vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the inhibitor at the desired concentration or with vehicle for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest and wash the cells. Lyse the cells on ice using an appropriate lysis buffer.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the lysates across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melting curve for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

Protocol 2: Global Phosphoproteomics to Identify Off-Target Pathways

This protocol provides a global view of kinase inhibition within the cell.

Principle: Changes in the phosphorylation status of proteins can indicate which signaling pathways are affected by the inhibitor.

Workflow:

A Cell Culture and Treatment with Inhibitor or Vehicle B Cell Lysis and Protein Digestion (e.g., with Trypsin) A->B C Enrichment of Phosphopeptides (e.g., TiO2 or IMAC) B->C D LC-MS/MS Analysis of Enriched Peptides C->D E Data Analysis: Identify and Quantify Phosphorylation Sites D->E F Compare Phosphorylation Profiles of Inhibitor- vs. Vehicle-Treated Samples E->F G Pathway Analysis to Identify Affected Signaling Pathways F->G

Caption: Experimental workflow for global phosphoproteomics.

Materials:

  • Cell culture reagents

  • This compound inhibitor and vehicle

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • LC-MS/MS instrument and columns

  • Data analysis software for phosphoproteomics

Procedure:

  • Sample Preparation: Treat cells with the inhibitor or vehicle. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the inhibitor-treated and vehicle-treated samples.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphoproteins to known signaling pathways. This will reveal which on-target and off-target pathways are affected by the inhibitor.

References

Technical Support Center: Purification of 1H-Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 1H-Imidazo[4,5-b]pyridine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low final product yield after purification.

  • Question: My final product yield is significantly lower than expected after column chromatography. What are the possible causes and solutions?

  • Answer: Low yields post-purification can stem from several factors. A primary concern is the potential for the compound to irreversibly adsorb to or degrade on the silica gel column.[1][2] Highly polar compounds, particularly those with multiple nitrogen atoms like imidazopyridines, can bind strongly to the acidic silica gel.[1] To mitigate this, consider adding a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.[1] It is also crucial to ensure the compound is stable on silica gel; this can be tested by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new degradation spots appear.[1] If instability is confirmed, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[1][3] Another possibility is incomplete elution from the column. After your product has seemingly eluted, try flushing the column with a more polar solvent system (e.g., 10% Methanol in Dichloromethane) and check the collected fractions for your compound.[1]

Issue 2: Difficulty in separating the product from impurities or regioisomers.

  • Question: I'm having trouble separating my target this compound from closely related impurities or regioisomers by column chromatography. What can I do?

  • Answer: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines due to the unsymmetrical nature of precursors like 2,3-diaminopyridine.[4] These isomers often have very similar polarities, making their separation by standard column chromatography difficult.[4] If you are facing this issue, optimizing your solvent system using TLC is the first step. If that fails, high-performance liquid chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), is often more effective for separating isomers with very similar polarities.[4] Developing a gradient elution method, for instance, a linear gradient from 5-95% organic solvent over 20-30 minutes, can be a good starting point for HPLC separation.[4] For particularly stubborn separations, specialized chromatography columns may be necessary.[4]

Issue 3: The purified product is an oil or waxy solid instead of a crystalline solid.

  • Question: After evaporating the solvent, my purified this compound is an oil or a waxy solid, but I was expecting a crystalline solid. How can I induce crystallization?

  • Answer: This is a common issue that can be caused by residual solvent or the intrinsic properties of the compound.[1] First, ensure all solvent is removed by drying the sample under a high vacuum for an extended period; gentle heating may be applied if the compound is thermally stable.[1] If the product remains an oil, solvent trituration can be effective. This involves adding a non-solvent (a solvent in which your compound is insoluble but impurities are soluble) to the oil and sonicating or stirring to induce precipitation of the pure compound.[1] Recrystallization from a suitable solvent system is another powerful technique to obtain a crystalline product and further enhance purity.[5][6]

Issue 4: The compound appears to be degrading during purification.

  • Question: I suspect my this compound is degrading during column chromatography. How can I prevent this?

  • Answer: The acidic nature of silica gel can lead to the degradation of sensitive compounds.[1][2] To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains singular and on the diagonal, your compound is likely stable. If new spots appear off the diagonal, degradation is occurring.[2] If degradation is confirmed, you can use deactivated silica gel or switch to a less acidic stationary phase like alumina.[1][3] Additionally, minimizing the time the compound spends on the column by using a slightly more polar eluent to speed up elution can also help reduce degradation.[2]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives

Compound TypeStationary PhaseEluent SystemModifierReference
General 2-aryl-6H-imidazo[4,5-b]pyridinesSilica GelEthyl Acetate / Hexane-[4]
N-alkylated imidazo[4,5-b]pyridinesSilica GelDichloromethane / Hexane (e.g., 80:20)-[7]
Highly Polar DerivativesSilica GelDichloromethane / MethanolTriethylamine or Ammonia (e.g., 1%)[1]
Acid-sensitive DerivativesAlumina (Basic or Neutral)Ethyl Acetate / Hexane-[1][3]
N,N-dipropyl-imidazo[1,2-a]pyridine-3-acetamideSilica GelDichloromethane / Ether-[5]

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent as the chromatography progresses to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the this compound compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazopyridine derivatives include ethanol, isopropanol, or mixtures like ethanol-water or dichloromethane-ether.[5][6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further slowed by placing the flask in a warm water bath that is allowed to cool to room temperature. For further crystal growth, the flask can be placed in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G Troubleshooting Workflow for Purification start Start Purification check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield separation_issue Separation Issue? low_yield->separation_issue No check_stability Check Compound Stability on Silica low_yield->check_stability Yes oily_product Oily Product? separation_issue->oily_product No optimize_column Optimize Column Conditions (Solvent, Modifier, Stationary Phase) separation_issue->optimize_column Yes oily_product->end No (If purity is acceptable) recrystallize Recrystallize or Triturate oily_product->recrystallize Yes optimize_column->check_purity try_hplc Consider HPLC optimize_column->try_hplc try_hplc->check_purity recrystallize->check_purity check_stability->optimize_column

Caption: A flowchart for troubleshooting the purification of this compound compounds.

G Interactions of Imidazopyridine with Silica Gel cluster_silica Silica Gel Surface silanol Si-OH Acidic Proton product_elution Desired Elution silanol->product_elution strong_adsorption Strong Adsorption / Degradation silanol->strong_adsorption imidazopyridine This compound Basic Nitrogen Atoms imidazopyridine:f1->silanol:f1 Strong H-Bonding / Acid-Base Interaction imidazopyridine->product_elution Weak Interaction with Neutralized Silica modifier Modifier (e.g., Triethylamine) Basic Nitrogen modifier:f1->silanol:f1 Neutralization

Caption: Potential interactions of this compound with silica gel during chromatography.

References

Technical Support Center: Enhancing the Metabolic Stability of 1H-Imidazo[4,5-b]pyridine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and enhancement of the metabolic stability of 1H-Imidazo[4,5-b]pyridine drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for this compound derivatives typically involve both Phase I and Phase II metabolism. Phase I reactions are predominantly oxidation events mediated by Cytochrome P450 (CYP) enzymes, often targeting electron-rich aromatic systems.[1][2] Another significant pathway for N-heterocyclic scaffolds like imidazopyridines is oxidation by aldehyde oxidase (AO), a cytosolic enzyme.[3][4][5][6][7] Phase II metabolism can also occur, involving conjugation reactions.

Q2: My this compound compound shows high clearance in human liver microsomes. What are the likely causes?

A2: High clearance in human liver microsomes (HLM) suggests rapid metabolism, primarily by CYP enzymes, as these are abundant in this subcellular fraction.[8] The imidazopyridine core and its substituents can be susceptible to oxidative metabolism.[1] Additionally, if the compound is lipophilic, it may have a higher affinity for the active sites of metabolizing enzymes, leading to increased clearance.[9]

Q3: How can I reduce the metabolic liability of my this compound lead compound?

A3: Several strategies can be employed to enhance metabolic stability:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing a metabolically labile hydrogen with a more robust atom like fluorine or deuterium can block metabolism at specific sites.[10]

  • Bioisosteric Replacement: Replacing metabolically susceptible moieties with bioisosteres can improve stability while maintaining biological activity. For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridyl or pyrimidyl group can reduce CYP-mediated oxidation.[1][2][11][12]

  • Scaffold Hopping: In some cases, modifying the core scaffold, for instance, by converting the imidazopyridine to a triazolopyridine, can significantly enhance metabolic stability.[1]

  • Reduction of Lipophilicity: Decreasing the lipophilicity (LogD) of the molecule can reduce its affinity for metabolizing enzymes and thereby improve stability.[9]

Q4: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason?

A4: This discrepancy often points towards metabolic pathways not fully active in microsomes alone. Liver microsomes primarily assess Phase I metabolism by NADPH-dependent enzymes like CYPs.[8] Hepatocytes, being whole cells, contain a full complement of metabolic enzymes, including cytosolic enzymes like aldehyde oxidase (AO) and Phase II conjugation enzymes (e.g., UGTs).[5][8][13] Therefore, high clearance in hepatocytes despite microsomal stability suggests that your compound is likely a substrate for AO or undergoes significant Phase II metabolism.[5]

Q5: Are there specific structural features in 1H-Imidazo[4,5-b]pyridines that are known to be "metabolic soft spots"?

A5: Yes, certain structural features are common sites of metabolism. Unsubstituted aromatic or heteroaromatic rings are often susceptible to oxidation.[1][2] Alkyl groups, particularly at positions that can be hydroxylated, are also common metabolic hotspots.[14] The imidazo[4,5-b]pyridine core itself can be a site for oxidation by enzymes like aldehyde oxidase.[3][5]

Troubleshooting Guides

Liver Microsomal Stability Assay

Issue 1: Rapid Degradation of the Test Compound

Potential Cause Explanation Troubleshooting Steps
High Microsomal Protein Concentration Higher enzyme concentration leads to faster metabolism.[15]Titrate the microsomal protein concentration (e.g., start with 0.25 mg/mL and adjust as needed).[15]
NADPH-Dependent Metabolism (CYP) Cytochrome P450 enzymes are a major source of Phase I metabolism and require NADPH.[15]Include a control incubation without the NADPH regenerating system. A significant difference in stability indicates CYP-mediated metabolism.[15]
Compound Instability The compound may be chemically unstable in the assay buffer at 37°C.[15]Run a control incubation with heat-inactivated microsomes or in buffer alone to assess chemical stability.[15]
Incorrect Cofactor Concentration Sub-optimal or excessive NADPH concentrations can affect enzyme kinetics.Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).[15]

Issue 2: High Variability Between Experiments

Potential Cause Explanation Troubleshooting Steps
Inconsistent Pipetting Small errors in pipetting volumes of the test compound, microsomes, or cofactors can lead to significant variability.Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for better precision.
Variable Incubation Times Inconsistent timing of reaction termination can affect the measured stability.Use a multichannel pipette to stop reactions at precise time points. Prepare the 0-minute sample by adding the stop solution before the NADPH.[15]
Microsome Batch-to-Batch Variability Different lots of pooled liver microsomes can have varying enzyme activity.[8]Characterize each new batch of microsomes with known probe substrates. If possible, use the same batch for a series of related experiments.
Freeze-Thaw Cycles of Microsomes Repeated freezing and thawing can decrease enzyme activity.Aliquot microsomes into single-use vials upon receipt to avoid multiple freeze-thaw cycles.

Signaling and Experimental Workflow Diagrams

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug This compound Drug Oxidized_Metabolite Oxidized Metabolite Drug->Oxidized_Metabolite CYP450 (Microsomal) Hydroxylated_Metabolite Hydroxylated Metabolite Drug->Hydroxylated_Metabolite Aldehyde Oxidase (Cytosolic) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs, etc. Hydroxylated_Metabolite->Conjugated_Metabolite UGTs, etc. Excretion Excretion Conjugated_Metabolite->Excretion microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock D Mix Microsomes and Test Compound A->D B Prepare Liver Microsome Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Ice-cold Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Data Analysis (Calculate t½, CLint) J->K

References

Technical Support Center: Addressing Resistance to 1H-Imidazo[4,5-b]pyridine-based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding resistance mechanisms related to 1H-imidazo[4,5-b]pyridine-based therapies.

Quick Links

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Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of resistance to this compound-based therapies.

Cell-Based Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability (e.g., MTT) assay results. 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. Incomplete dissolution of formazan crystals.1. Ensure thorough mixing of cell suspension before and during plating.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Increase incubation time with solubilization solution and mix thoroughly by pipetting.
No significant difference in IC50 values between expected sensitive and resistant cell lines. 1. Loss of resistance phenotype in culture.2. Inactive compound.3. Assay conditions are not optimal.1. Re-select the resistant cell line by culturing in the presence of the drug.2. Verify the identity and activity of the compound with a known sensitive cell line.3. Optimize cell density, drug incubation time, and assay reading parameters.
Low signal or no bands in Western blot for signaling pathway proteins (e.g., p-AKT, p-ERK). 1. Low protein concentration.2. Inefficient protein transfer.3. Primary or secondary antibody issues.1. Increase the amount of protein loaded per well.2. Confirm successful transfer using Ponceau S staining.3. Optimize antibody concentrations and incubation times. Use a positive control to validate antibody activity.
Microbial Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) results for antibacterial imidazopyridines. 1. Inoculum size is not standardized.2. Instability of the compound in the test medium.3. Contamination of the bacterial culture.1. Carefully prepare the inoculum to the correct McFarland standard.2. Prepare fresh drug solutions for each experiment.3. Streak the inoculum on an agar plate to check for purity before starting the MIC assay.
No growth in control wells of an MIC assay. 1. Inoculum was not viable.2. Incorrect growth medium or incubation conditions.1. Use a fresh bacterial culture for the inoculum.2. Double-check that the correct medium, temperature, and atmospheric conditions are being used for the specific bacterial strain.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound-based therapies?

A1: The primary resistance mechanisms depend on the specific therapeutic agent and its target. The most common mechanisms include:

  • Target Gene Mutations: Single nucleotide polymorphisms in the drug's target protein can reduce binding affinity. For example, mutations in the QcrB subunit of the electron transport chain confer resistance to antitubercular imidazopyridines.[1][2][3][4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the drug's inhibitory effect. For instance, resistance to AKT inhibitors with an imidazo[4,5-b]pyridine core can involve the activation of the MAPK pathway.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][10][11][12][13]

Q2: How do I interpret a shift in the IC50 or MIC value?

A2: A shift in the IC50 (for cancer cells) or MIC (for bacteria) to a higher value in a resistant cell line or strain compared to its sensitive counterpart indicates a decrease in the drug's potency. The "fold-resistance" is calculated by dividing the IC50/MIC of the resistant line by that of the sensitive line. A higher fold-resistance signifies a greater degree of resistance. It is crucial to perform these comparisons under identical experimental conditions.

Q3: My Western blot for p-AKT shows a weak signal after treatment with an imidazo[4,5-b]pyridine-based AKT inhibitor. What could be the issue?

A3: A weak p-AKT signal is the expected outcome of effective AKT inhibition. However, if the signal is unexpectedly low or absent even in the untreated control, you may have a technical issue. Common causes for weak Western blot signals include inefficient protein transfer, suboptimal antibody concentrations, or low abundance of the target protein. Ensure your transfer is working by staining the membrane with Ponceau S. You may also need to increase the amount of protein loaded onto the gel.

Q4: How can I confirm that efflux pump overexpression is the cause of resistance in my cell line?

A4: To confirm the role of efflux pumps, you can perform a cell viability assay with your imidazo[4,5-b]pyridine compound in the presence and absence of a known inhibitor of the suspected efflux pump (e.g., verapamil for ABCB1, Ko143 for ABCG2). A significant decrease in the IC50 value in the presence of the efflux pump inhibitor suggests that efflux is a major resistance mechanism. You can also directly measure drug accumulation using techniques like flow cytometry with a fluorescent substrate of the pump (e.g., Rhodamine 123 for ABCB1).

Quantitative Data Summary

The following tables summarize quantitative data on resistance to this compound-based therapies.

Table 1: Resistance to Antitubercular Imidazopyridines in Mycobacterium tuberculosis

CompoundWild-Type MIC (µM)Resistant MutantMutationMutant MIC (µM)Fold-Resistance
ND-009628<0.05Mutant 1Rv1339 P77L>1>20
ND-009628<0.05Mutant 2Rv1339 S78P>1>20
ND-0084540.03-0.06Mutant 3QcrB T313I>1>16
IP 30.5M. bovis BCG (QcrB over-expression)->8>16

Data sourced from Abrahams et al. (2012) and Pethe et al. (2018).[1][2][3][4][5][6]

Table 2: Activity of Miransertib (ARQ 092) - an AKT inhibitor with a this compound Core

TargetIC50 (nM)
AKT12.7 - 5.0
AKT24.5 - 14
AKT38.1 - 16

Table 3: Efflux Pump-Mediated Resistance (Illustrative)

Cell LineABC Transporter OverexpressionFold-Resistance to a Substrate Drug
NCI-H460/TPT10ABCG223
S1-M1-80ABCG2>1000
HEK293ABCG2 (WT)>500

This table illustrates the high levels of resistance that can be conferred by ABC transporter overexpression. The specific fold-resistance for this compound derivatives will vary depending on the compound and the level of transporter expression.[9]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of a this compound-based compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blotting for PI3K/AKT Pathway Analysis

This protocol is for assessing the phosphorylation status of AKT.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the this compound-based AKT inhibitor for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol is for assessing ABCB1-mediated efflux.

Materials:

  • Rhodamine 123

  • Efflux buffer (e.g., HBSS with 2% FBS)

  • Efflux pump inhibitor (e.g., verapamil)

  • Propidium iodide (for viability staining)

Procedure:

  • Harvest cells and resuspend in cold efflux buffer.

  • Load the cells with Rhodamine 123 at 37°C.

  • Wash the cells with cold efflux buffer to remove excess dye.

  • Resuspend the cells in warm efflux buffer with or without the efflux pump inhibitor.

  • Incubate at 37°C to allow for efflux. Take samples at different time points.

  • Stop the efflux by placing the samples on ice.

  • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity indicates reduced efflux.

Site-Directed Mutagenesis to Introduce Resistance Mutations

This protocol outlines the general steps for creating a resistant bacterial strain or cell line.

Materials:

  • Plasmid DNA containing the target gene

  • Mutagenic primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent cells (bacterial or mammalian)

Procedure:

  • Design primers containing the desired mutation in the target gene (e.g., QcrB).

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.

  • Digest the PCR product with DpnI to remove the original, methylated template DNA.

  • Transform the DpnI-treated plasmid into competent bacterial cells for plasmid propagation.

  • Isolate the plasmid DNA from the transformed bacteria and verify the mutation by DNA sequencing.

  • For mammalian cells, transfect the mutated plasmid and select for stable expression.

Signaling Pathways and Workflow Diagrams

Signaling Pathways

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanism Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Full Activation) Imidazo_Pyridine_AKT_Inhibitor This compound AKT Inhibitor Imidazo_Pyridine_AKT_Inhibitor->AKT Inhibits Downstream Downstream Effectors (Proliferation, Survival) mTORC1->Downstream MAPK_pathway MAPK Pathway (Bypass) MAPK_pathway->Downstream Activates

Caption: PI3K/AKT signaling pathway and resistance mechanism.

Efflux_Pump_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Drug_out Imidazo[4,5-b]pyridine Drug Efflux_Pump ABC Transporter (e.g., ABCB1) Efflux_Pump->Drug_out Efflux ADP ADP + Pi Efflux_Pump->ADP Drug_in Imidazo[4,5-b]pyridine Drug Drug_in->Efflux_Pump Target Intracellular Target Drug_in->Target Inhibits ATP ATP ATP->Efflux_Pump

Caption: Efflux pump-mediated drug resistance.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Start: Decreased drug efficacy observed Check_IC50 Determine IC50/MIC in sensitive and suspected resistant cells/strains Start->Check_IC50 No_Shift No significant shift Check_IC50->No_Shift No Shift Significant shift observed (>2-fold) Check_IC50->Shift Yes Check_Compound Verify compound activity and experimental setup No_Shift->Check_Compound Hypothesize Hypothesize Mechanism Shift->Hypothesize Target_Mutation Target Mutation Hypothesize->Target_Mutation Efflux_Pump Efflux Pump Overexpression Hypothesize->Efflux_Pump Bypass_Pathway Bypass Pathway Activation Hypothesize->Bypass_Pathway Sequence_Target Sequence target gene Target_Mutation->Sequence_Target Efflux_Inhibitor_Assay Assay with efflux pump inhibitor Efflux_Pump->Efflux_Inhibitor_Assay Pathway_Analysis Analyze alternative pathways (e.g., Western blot for p-ERK) Bypass_Pathway->Pathway_Analysis Confirm_Mutation Confirm resistance-conferring mutation Sequence_Target->Confirm_Mutation Confirm_Efflux Confirm efflux-mediated resistance Efflux_Inhibitor_Assay->Confirm_Efflux Confirm_Bypass Confirm bypass pathway activation Pathway_Analysis->Confirm_Bypass

Caption: Troubleshooting workflow for resistance.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Imidazo[4,5-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1H-Imidazo[4,5-b]pyridine and its derivatives for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core?

The most prevalent and classical method for synthesizing the this compound scaffold is the cyclocondensation of 2,3-diaminopyridine with a one-carbon synthon, such as formic acid or an appropriate aldehyde.[1][2] This approach is robust and provides a direct route to the parent core structure, which can then be further functionalized.[2] Alternative methods include palladium-catalyzed amidation and tandem reactions starting from substituted pyridines like 2-chloro-3-nitropyridine.[3][4]

Q2: What are the key challenges when scaling up the synthesis of this compound derivatives?

Scaling up the synthesis of 1H-Imidazo[4,5-b]pyridines often presents challenges such as:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the overall yield.[1]

  • Impurity Profile: The formation of regioisomers, N-oxides, and other byproducts can complicate purification.[1]

  • Purification Difficulties: The basic nature of the pyridine ring can lead to issues like tailing during column chromatography on silica gel.[5]

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to safety hazards and degradation of the product.[5]

  • Regioselectivity: Alkylation of the imidazo[4,5-b]pyridine core can occur at multiple nitrogen atoms (N1, N3, and N4), leading to a mixture of isomers that can be difficult to separate.[1]

Q3: How can I improve the regioselectivity of N-alkylation on the this compound core?

Controlling the regioselectivity of N-alkylation is crucial for obtaining the desired isomer. The outcome is highly dependent on the reaction conditions.[1] Key factors to consider include:

  • Choice of Base and Solvent: Screening different base and solvent combinations (e.g., NaH in DMF, K2CO3 in THF) can help favor the formation of one isomer over others.[1] Nonpolar solvents under basic conditions may favor alkylation at the N3 position.[1]

  • Protecting Groups: Although not always ideal due to additional steps, the use of protecting groups can direct alkylation to a specific nitrogen.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), with a base like potassium carbonate in a solvent like DMF has been reported for N-alkylation.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound Product

Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this condensation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final aromatization to the imidazo[4,5-b]pyridine core. While air oxidation can be slow, using a mild oxidizing agent can be beneficial.[1]

  • Sub-optimal pH: The pH of the reaction is critical. Condensations with carboxylic acids typically require acidic conditions to proceed efficiently.[1]

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, a Dean-Stark trap is recommended.[1]

  • Side Reactions: Undesired side reactions may be consuming your starting materials. Analyze your crude product to identify potential byproducts.

  • Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your extraction and chromatography conditions for your specific derivative.[1]

Issue 2: Formation of an N-oxide Impurity

Question: I am observing an impurity with a molecular weight 16 units higher than my expected product. I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[1]

Prevention:

  • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or adjusting reaction parameters like temperature and time can minimize N-oxide formation.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.

Remediation:

  • Reduction: If the N-oxide has already formed, it can often be reduced back to the desired pyridine. Common reducing agents for this purpose include PCl3 or PPh3.

Issue 3: Difficult Purification and Tailing on Silica Gel Chromatography

Question: I am having trouble purifying my this compound derivative. It shows significant tailing during column chromatography on silica gel. What can I do to improve the separation?

Answer: The basicity of the pyridine nitrogen often leads to strong interactions with the acidic silica gel, causing tailing. Here are some strategies to mitigate this issue:

  • Base-Treated Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the eluent.[5] This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Acid-Base Extraction: Utilize the basicity of your compound for purification. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to achieve high purity.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-1H-Imidazo[4,5-b]pyridines

This protocol describes a general method for the condensation of 2,3-diaminopyridine with an aldehyde.

Materials:

  • 2,3-Diaminopyridine

  • Substituted Aldehyde (1.0 eq)

  • Ethanol or another suitable solvent

  • Catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite) may be required depending on the aldehyde.

Procedure:

  • Dissolve 2,3-diaminopyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted aldehyde (1.0 equivalent) to the solution.

  • If required, add a catalytic amount of acid or oxidizing agent.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) or by recrystallization.

ParameterConditionTypical Yield (%)Reference
Solvent Ethanol60-85[1]
Temperature Reflux[1]
Reaction Time 2-24 hours[1]
General Protocol for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of the imidazo[4,5-b]pyridine core using an alkylating agent.

Materials:

  • This compound derivative (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3) (2.2 eq)

  • Tetra-n-butylammonium bromide (TBAB) (0.15 eq)

  • Alkylating agent (e.g., allyl bromide or propargyl bromide) (1.6 eq)

Procedure:

  • To a solution of the this compound derivative in anhydrous DMF, add potassium carbonate and a catalytic amount of TBAB.[1][6]

  • Add the alkylating agent dropwise to the mixture at room temperature.[1][6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, filter off the salts and concentrate the filtrate under reduced pressure.[6]

  • The residue can be purified by column chromatography on silica gel.[6]

ParameterConditionTypical Yield (%)Reference
Base K2CO354-87[6]
Catalyst TBAB[6]
Solvent DMF[6]
Temperature Room Temperature[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (2,3-Diaminopyridine + Aldehyde) reaction Cyclocondensation Reaction start->reaction solvent_removal Solvent Removal reaction->solvent_removal crude_product Crude Product solvent_removal->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Occurring? start->side_reactions purification_loss Significant Purification Loss? start->purification_loss increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes remove_water Improve Water Removal incomplete_reaction->remove_water Yes analyze_byproducts Identify Byproducts (NMR, MS) side_reactions->analyze_byproducts Yes optimize_purification Optimize Purification Protocol purification_loss->optimize_purification Yes

Caption: A troubleshooting flowchart for addressing low product yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 1H-Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric scaffolds, 1H-Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, represent privileged structures in medicinal chemistry due to their structural similarity to endogenous purines. This bioisosterism allows them to interact with a wide array of biological targets, making them key pharmacophores in the development of novel therapeutics. This guide provides an objective comparison of their biological activities, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.

At a Glance: Key Physicochemical Properties

PropertyThis compoundImidazo[4,5-c]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol
General Structure Fused imidazole and pyridine rings with the pyridine nitrogen at position 7.Fused imidazole and pyridine rings with the pyridine nitrogen at position 6.
Key Feature Isosteric to purine, referred to as 1-deazapurine.Isosteric to purine, referred to as 3-deazapurine.

Comparative Biological Activities

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities. Below is a summary of their performance in key therapeutic areas, with supporting quantitative data where available. It is important to note that direct head-to-head comparative studies of variously substituted derivatives of these two isomers in the same assays are limited in the literature. The presented data is collated from different studies and should be interpreted with this in mind.

Anticancer Activity

Derivatives of both scaffolds have shown significant potential as anticancer agents, often through the inhibition of protein kinases involved in cell proliferation and survival.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

ScaffoldDerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridineCompound with N-hydroxy-carboximidamide groupMCF-7 (Breast)Cytotoxicity Assay0.082[1]
Imidazo[4,5-b]pyridineAmidino-substituted derivative 10Colon CarcinomaAntiproliferative Assay0.4[2]
Imidazo[4,5-b]pyridineAmidino-substituted derivative 14Colon CarcinomaAntiproliferative Assay0.7[2]
Imidazo[4,5-c]pyridineCompound 9 (PARP inhibitor)MDA-MB-468, SW-620, A549Growth Inhibition0.0086[1]
Imidazo[4,5-c]pyridineCompound 1s (SFK inhibitor)U87, U251, T98G (Glioblastoma)Antiproliferative Assaycomparable to PP2[3]
Antimicrobial Activity

A recent study directly compared the antimicrobial activity of newly synthesized derivatives of both isomers, providing valuable comparative data.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) [4]

Compound IDScaffoldE. coliP. aeruginosaS. aureusMRSAE. faecalisC. albicansC. parapsilosis
2g Imidazo[4,5-c]pyridine>128>1284881616
2h Imidazo[4,5-c]pyridine>128>1288883216
4a Imidazo[4,5-b]pyridine81644488
4b Imidazo[4,5-b]pyridine816444168

Lower MIC values indicate greater antimicrobial activity.

Signaling Pathways

Imidazopyridine derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. Their ability to act as kinase inhibitors makes them potent modulators of these cascades.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers. Imidazopyridine derivatives have been developed as inhibitors of key kinases in this pathway, such as ERK5.[5][6]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation Imidazopyridine Inhibitors Imidazopyridine Inhibitors Imidazopyridine Inhibitors->MEK1/2 Imidazopyridine Inhibitors->ERK1/2

Caption: General overview of the MAPK signaling pathway and potential points of inhibition by imidazopyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival.[7][8][9] Its aberrant activation is a frequent event in cancer, making it a prime target for therapeutic intervention. Imidazopyridine-based compounds have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.[7][10]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth PTEN PTEN PTEN->PIP3 dephosphorylates Imidazopyridine Inhibitors Imidazopyridine Inhibitors Imidazopyridine Inhibitors->PI3K Imidazopyridine Inhibitors->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway indicating potential inhibitory action of imidazopyridine compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Add Test Compounds Add Test Compounds Seed Cells->Add Test Compounds Incubate 24h Add MTT Reagent Add MTT Reagent Add Test Compounds->Add MTT Reagent Incubate 48-72h Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Incubate 3-4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: A typical workflow for an MTT-based cell viability assay.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

  • Confirmation (Optional): To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.

Conclusion

Both this compound and imidazo[4,5-c]pyridine scaffolds are versatile and potent pharmacophores with a wide range of biological activities. The choice between these two isomeric systems will depend on the specific therapeutic target and the desired pharmacological profile. While imidazo[4,5-b]pyridine derivatives have shown strong anticancer and broad-spectrum antimicrobial activities, imidazo[4,5-c]pyridines have also demonstrated potent and specific inhibitory activities, for instance, against PARP. The provided data and protocols serve as a valuable resource for researchers to inform their drug design and development strategies. Further head-to-head comparative studies are warranted to fully elucidate the nuanced structure-activity relationships of these two important heterocyclic systems.

References

A Comparative Guide to 1H-Imidazo[4,5-b]pyridine and Purine Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1H-imidazo[4,5-b]pyridine and purine analogs, two heterocyclic scaffolds of significant interest in drug discovery. Their structural similarity often leads to overlapping biological targets, yet subtle differences in their chemical properties can result in distinct pharmacological profiles. This document summarizes key experimental data, details the methodologies used, and visualizes the relevant signaling pathways to aid in the rational design of novel therapeutics.

Core Structural Comparison

This compound, also known as 1-deazapurine, is a bioisostere of purine where the nitrogen atom at position 1 of the purine ring is replaced by a carbon atom. This modification alters the molecule's hydrogen bonding capacity, electronic distribution, and metabolic stability, which in turn influences its interaction with biological targets.

Comparative Biological Activity: Kinase Inhibition

A primary area where both scaffolds have been extensively explored is in the development of protein kinase inhibitors for oncology. The following sections provide a comparative analysis of their activity against two important cancer targets: Tropomyosin receptor kinase A (TrkA) and Cyclin-dependent kinase 9 (CDK9).

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of various cancer cells. Both imidazo[4,5-b]pyridine and purine-based compounds have been developed as potent TrkA inhibitors.

Table 1: Comparative in vitro Activity of Imidazo[4,5-b]pyridine and Purine Analogs against TrkA

Compound IDScaffoldTrkA Enzymatic IC50 (nM)Cellular TrkA Phosphorylation IC50 (nM)Reference
2d Imidazo[4,5-b]pyridine1.20.4[1]
3a Purine2.50.8[1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that while both scaffolds yield potent TrkA inhibitors, the imidazo[4,5-b]pyridine analog 2d demonstrated slightly higher potency in both enzymatic and cellular assays compared to its purine counterpart 3a [1].

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcription and a validated target in various cancers. Its inhibition can lead to the downregulation of anti-apoptotic proteins and subsequent tumor cell death.

Table 2: Comparative in vitro Activity of Imidazo[4,5-b]pyridine Analogs against CDK9

Compound IDScaffoldCDK9/CycT1 IC50 (µM)MCF-7 Cell Line IC50 (µM)HCT116 Cell Line IC50 (µM)Reference
Compound VIII Imidazo[4,5-b]pyridine0.880.921.12[2]
Compound IX Imidazo[4,5-b]pyridine0.630.851.05[2]
Sorafenib (Reference) Multi-kinase inhibitor0.76--[2]

While a direct comparison with a purine analog from the same study is unavailable, the data shows that imidazo[4,5-b]pyridine derivatives are potent inhibitors of CDK9, with activity comparable to the established kinase inhibitor Sorafenib[2].

Experimental Protocols

TrkA Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TrkA.

  • Reagents and Materials : Recombinant TrkA enzyme, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A solution of the TrkA enzyme is prepared in the assay buffer.

    • The test compound, at various concentrations, is pre-incubated with the enzyme solution in a 384-well plate.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

CDK9/Cyclin T1 Inhibition Assay

This assay measures the inhibition of the CDK9/Cyclin T1 complex.

  • Reagents and Materials : Recombinant CDK9/Cyclin T1 complex, substrate peptide (e.g., CDK7/9tide), ATP, assay buffer, test compounds, and a detection system (e.g., TR-FRET).

  • Procedure :

    • Serial dilutions of the test compound are prepared in DMSO and then further diluted in the assay buffer.

    • The recombinant CDK9/Cyclin T1 enzyme is added to the wells of a 384-well plate containing the test compound.

    • The kinase reaction is initiated by the addition of a solution containing the substrate peptide and ATP.

    • The plate is incubated for 60 minutes at room temperature.

    • A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added to stop the reaction.

    • After a 30-60 minute incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the kinase.

    • IC50 values are determined from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents and Materials : Cancer cell lines (e.g., MCF-7, HCT116), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is removed, and a fresh medium containing MTT is added to each well.

    • The plate is incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

    • The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[2]

Signaling Pathway Diagrams

TrkA Signaling Pathway

The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Imidazo[4,5-b]pyridine or Purine Analog Inhibitor->TrkA Inhibits CDK9_Signaling cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates DNA DNA RNAPII->DNA Binds to Mcl1_mRNA Mcl-1 mRNA DNA->Mcl1_mRNA Transcription Translation Translation Mcl1_mRNA->Translation Mcl1_Protein Mcl-1 Protein Translation->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->PTEFb Inhibits

References

1H-Imidazo[4,5-b]pyridine: A Validated Scaffold for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H-Imidazo[4,5-b]pyridine scaffold reveals its significant potential in drug discovery, underscored by its versatile biological activities and structural similarity to endogenous purines. This guide provides a comparative overview of its performance against alternative heterocyclic scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their pursuit of novel therapeutics.

The this compound core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to mimic endogenous molecules, enabling interaction with a wide range of biological targets and leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, and kinase inhibitory effects, positioning this scaffold as a promising foundation for the development of new drugs.

Comparative Performance Analysis

The versatility of the this compound scaffold is evident in the potent activity of its derivatives against various diseases. The following tables summarize the in vitro efficacy of representative compounds in key therapeutic areas, offering a comparison with established drugs and alternative heterocyclic scaffolds where available.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular processes like cell cycle progression and signaling pathways.

Compound/DrugScaffoldCancer Cell LineIC50 (µM)Reference
Compound 1 This compoundMCF-7 (Breast)0.63[1]
Compound 2 This compoundHCT116 (Colon)1.32[1]
Compound 11i Imidazopyridine-Benzimidazole ConjugateA549 (Lung)1.48[2]
Compound 11p Imidazopyrimidine-Benzimidazole ConjugateA549 (Lung)1.92[2]
Compound 8 Imidazopyridine-Quinoline HybridHeLa (Cervical)0.34[3]
Compound 12 Imidazopyridine-Quinoline HybridMDA-MB-231 (Breast)0.29[3]
Doxorubicin AnthracyclineMCF-7 (Breast)~0.5Widely Reported
Cisplatin Platinum-basedA549 (Lung)~5.0Widely Reported
Kinase Inhibition

A significant area of interest for this compound derivatives is their potent inhibition of various kinases, which are key regulators of cellular processes often dysregulated in cancer. Notably, derivatives have shown high potency against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both important targets in oncology.

CompoundScaffoldKinase TargetIC50 (µM)Reference
Compound 51 (CCT137690) This compoundAurora-A0.015[4]
Aurora-B0.025[4]
Aurora-C0.019[4]
Compound 27e This compoundAurora-A (Kd)0.0075[5]
Aurora-B (Kd)0.048[5]
FLT3 (Kd)0.0062[5]
Compound 28c This compoundAurora-A0.067[6]
Aurora-B12.71[6]
Sorafenib Pyridine-ureaCDK90.76[1]
Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. This compound derivatives have shown promising activity against this pathogen.

CompoundScaffoldM. tuberculosis StrainMIC (µM)Reference
Compound 5g This compoundH37Rv0.5[7]
Compound 5c This compoundH37Rv0.6[7]
Compound 1j This compoundH37Rv3.12 (µg/mL)[8]
Bedaquiline DiarylquinolineH37Rv~0.03-0.12Widely Reported
Isoniazid PyridineH37Rv~0.2-1.0Widely Reported

Signaling Pathways and Experimental Workflows

To further illustrate the utility of the this compound scaffold, the following diagrams, generated using the DOT language, depict a key signaling pathway targeted by its derivatives and a typical experimental workflow for its evaluation.

FLT3_Aurora_Kinase_Signaling_Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Mitotic Progression Centrosome->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor (e.g., 27e) Inhibitor->FLT3 Inhibitor->AuroraA

Caption: FLT3 and Aurora Kinase Signaling Pathways Targeted by this compound Inhibitors.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action synthesis Compound Synthesis (this compound derivatives) char Characterization (NMR, MS, etc.) synthesis->char primary_screen Primary Screening (e.g., MTT Assay for Anticancer) char->primary_screen dose_response Dose-Response Studies (IC50 Determination) primary_screen->dose_response target_assay Target-Specific Assays (e.g., Kinase Inhibition Assay) dose_response->target_assay cell_cycle Cell Cycle Analysis dose_response->cell_cycle apoptosis Apoptosis Assays dose_response->apoptosis selectivity Selectivity Profiling (Against other kinases/cell lines) target_assay->selectivity western_blot Western Blotting (Target engagement) target_assay->western_blot

Caption: General Experimental Workflow for the Evaluation of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent ADP detection assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution and a sterile solution of Tween 80 to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue to pink.

Conclusion

The this compound scaffold has been unequivocally validated as a versatile and potent platform for the design of novel therapeutic agents. Its bioisosteric relationship with purines provides a rational basis for its broad biological activity. The extensive body of research, including the potent in vitro activities against cancer, kinases, and tuberculosis presented herein, strongly supports its continued exploration in drug discovery programs. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable scaffold. While no drugs containing this specific scaffold have yet reached the market, the promising preclinical data for numerous derivatives suggest that this compound-based therapeutics may be on the horizon.

References

A Comparative Benchmark of Novel 1H-Imidazo[4,5-b]pyridine Inhibitors Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of potent inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of these novel inhibitors against existing FDA-approved drugs and clinical candidates, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these promising therapeutic agents.

Data Presentation: Quantitative Inhibitor Performance

The following tables summarize the in vitro potency of new this compound inhibitors against their primary targets, benchmarked against established drugs. Disclaimer: Data for novel and existing drugs are compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: Aurora Kinase Inhibitors

Compound/DrugTargetIC50 (nM)Cell LineReference
CCT137690 (New) Aurora A/B15 / 25SW620
Alisertib (MLN8237)Aurora A1.2Various
Barasertib (AZD1152)Aurora B<1Various

Table 2: c-Met Kinase Inhibitors

Compound/DrugTargetIC50 (nM)Cell LineReference
Imidazopyridine Derivative (New) c-MetSub-nanomolarEBC-1
Crizotinibc-Met, ALK, ROS1~5Various
Cabozantinibc-Met, VEGFRs, AXL~13Various
Capmatinibc-Met0.13Various
Tepotinibc-Met2Various

Table 3: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Compound/DrugTargetIC50 (nM)Cell LineReference
Imidazopyridine Derivative I (New) CDK9630MCF-7
FlavopiridolPan-CDK~30Various
SLS009 (GFH009)CDK99Various

Table 4: BET Bromodomain Inhibitors

Compound/DrugTargetIC50 (nM)Cell LineReference
DDO-8926 (New) BETPotentSNI model
OTX015 (Birabresib)BET19-39Various
ZEN-3694BETNot specifiedVarious

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used in the characterization of these inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor and the kinase enzyme to the wells of a 384-well plate.

  • Incubate at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a specified period (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to kinase activity.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells

  • Test inhibitor formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a specific dosing schedule. The control group receives the vehicle.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_preclinical Preclinical Development a Target Identification (e.g., Kinase) b Kinase Inhibition Assay (IC50 Determination) a->b Biochemical Potency c Cell Viability Assay (e.g., MTT on Cancer Cell Lines) b->c Cellular Potency d Tumor Xenograft Model (Efficacy Assessment) c->d Efficacy in Animal Model e Pharmacokinetic/ Pharmacodynamic Studies d->e ADME/Tox f Lead Optimization e->f g IND-Enabling Studies f->g

Caption: A typical preclinical drug discovery workflow for novel inhibitors.

aurora_kinase_pathway cluster_mitosis Mitosis G2 G2 Phase M M Phase G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A Kinase AuroraA->M Centrosome Separation, Spindle Assembly AuroraB Aurora B Kinase AuroraB->M Chromosome Segregation AuroraB->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: The role of Aurora kinases in mitosis and their inhibition.

cMet_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Activation RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor This compound Inhibitor Inhibitor->cMet Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility STAT->Motility

Caption: The HGF/c-Met signaling pathway and its inhibition.

cdk9_pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription (e.g., MYC, MCL1) RNAPII->Transcription Elongation Inhibitor This compound Inhibitor Inhibitor->PTEFb bet_inhibitor_mechanism BET BET Proteins (BRD2/3/4) Histones Acetylated Histones BET->Histones Binding TranscriptionFactors Transcription Factors BET->TranscriptionFactors Binding Oncogenes Oncogene Transcription (e.g., MYC) Histones->Oncogenes TranscriptionFactors->Oncogenes Inhibitor This compound Inhibitor Inhibitor->BET Displaces from Chromatin

Cross-Reactivity Profiling of 1H-Imidazo[4,5-b]pyridine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a prominent structural motif in the development of potent kinase inhibitors, owing to its structural similarity to the purine nucleus. This guide provides a comparative analysis of the cross-reactivity profiles of several this compound-based kinase inhibitors, offering insights into their selectivity and potential off-target effects. The data presented herein is compiled from publicly available research and is intended to aid in the evaluation and selection of these compounds for further investigation.

Comparative Selectivity Data

The following tables summarize the inhibitory activity of representative this compound-based compounds against their primary targets and a panel of off-target kinases. This data highlights the diversity in selectivity profiles within this class of inhibitors.

Table 1: Profile of a Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]

Target KinaseKd (nM)Percent of Control @ 1µM
Primary Targets
Aurora-A7.53.4
Aurora-B481
Aurora-C-16
FLT36.2<10
FLT3-ITD38<10
FLT3 (D835Y)14<10
Significant Off-Targets
FLT1-0.3
JAK2-1.3
RET-1.8
PDGFRB-4

Kd values were determined by KINOMEscan. The S(10) selectivity score for compound 27e was 0.057 against a panel of 386 non-mutant kinases, indicating that it inhibited 22 kinases to greater than 90% at a concentration of 1µM.[1]

Table 2: Profile of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors

CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)Reference
Compound 310.0420.1980.227[2]
CCT137690 (Compound 51)0.0150.0250.019[3]

Table 3: Profile of Imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors

Compoundc-Met IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)Reference
Imidazopyridine Derivative<10~100 (EBC-1 cells)[4]
Imidazopyridine DerivativePotent enzymatic and cellular activity-[5]

Experimental Protocols

Detailed methodologies for key assays used in kinase inhibitor profiling are provided below.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and simultaneously catalyze a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration.

  • Protocol Outline:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

    • Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus, kinase activity.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, the Eu-labeled antibody, and the test compound.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for at least 60 minutes to reach binding equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (europium) and the acceptor (tracer).

    • The ratio of the acceptor to donor emission is calculated, and a decrease in this ratio indicates displacement of the tracer by the inhibitor.

Cell-Based Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target kinase within living cells.

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, acting as the energy acceptor. Binding of the tracer to the NanoLuc®-kinase fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and binds to the kinase will compete with the tracer, causing a decrease in the BRET signal.

  • Protocol Outline:

    • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

    • Plate the transfected cells in a multi-well assay plate.

    • Add the NanoBRET™ tracer and serial dilutions of the test compound to the cells.

    • Incubate the plate to allow for compound entry and target engagement.

    • Add the Nano-Glo® substrate to initiate the luciferase reaction.

    • Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

    • The BRET ratio is calculated, and a dose-dependent decrease in this ratio indicates target engagement by the test compound.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by this compound-based inhibitors.

cMet_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Invasion) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: c-Met Signaling Pathway.

FLT3_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand (FL) FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Aurora_Kinase_signaling cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora-A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora-B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Kinase_Inhibitor_Profiling_Workflow cluster_workflow Experimental Workflow A Primary Target Biochemical Assay (e.g., ADP-Glo) B Broad Kinome Screen (e.g., KINOMEscan) A->B Determine Potency C Cellular Target Engagement (e.g., NanoBRET) B->C Identify Off-Targets D Cellular Functional Assays (e.g., Phosphorylation, Proliferation) C->D Confirm Cellular Activity E Data Analysis & Selectivity Profiling D->E Assess Functional Effects

References

A Head-to-Head Comparison of 1H-Imidazo[4,5-b]pyridine and Pyrazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, 1H-Imidazo[4,5-b]pyridine and pyrazolopyridine isomers have emerged as cornerstone motifs in the design of targeted therapeutics, particularly in oncology and inflammatory diseases. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets. This guide provides a comprehensive head-to-head comparison of these two scaffolds, offering a detailed analysis of their physicochemical properties, biological activities, and ADME profiles, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug design endeavors.

Physicochemical Properties: A Tale of Two Cores

The physicochemical characteristics of a scaffold are fundamental determinants of its drug-likeness, influencing solubility, permeability, and ultimately, bioavailability. Both this compound and pyrazolopyridine scaffolds offer a versatile platform for chemical modification to fine-tune these properties.

While extensive direct comparative studies are limited, analysis of reported derivatives for both scaffolds indicates that they generally adhere to Lipinski's Rule of Five, suggesting favorable oral bioavailability.[1][2] The nitrogen atoms in both ring systems contribute to their overall polarity and potential for hydrogen bonding, which can be strategically utilized to enhance target binding and solubility.

Table 1: Comparative Physicochemical Properties of Representative Scaffolds

PropertyThis compoundPyrazolopyridine (1H-Pyrazolo[3,4-b]pyridine)Key Differences & Implications
Molecular Weight 119.12 g/mol 119.12 g/mol Identical for the unsubstituted core, allowing for a direct comparison of substituted analogs.
logP (Calculated) ~0.8 - 1.5~1.0 - 1.8Pyrazolopyridines can be slightly more lipophilic, which may influence cell permeability and protein binding.
Topological Polar Surface Area (TPSA) ~41.6 Ų~41.6 ŲSimilar TPSA for the core scaffolds suggests comparable passive diffusion potential across cell membranes.
pKa (Basic) ~4.5 - 5.5 (Pyridine N)~2.5 - 3.5 (Pyridine N)The imidazo[4,5-b]pyridine core is generally more basic, which can impact salt formation, solubility, and off-target interactions.
Hydrogen Bond Donors/Acceptors 1 Donor, 2 Acceptors1 Donor, 2 AcceptorsBoth scaffolds offer similar potential for hydrogen bonding interactions with biological targets.

Note: The values presented are for the unsubstituted parent scaffolds and can vary significantly with substitution.

Biological Activity: A Race for Potency and Selectivity

Both scaffolds have been extensively explored as inhibitors of a wide range of biological targets, with a particular focus on protein kinases. Their ability to mimic the adenine core of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of these enzymes.

Kinase Inhibition: A Battleground of Scaffolds

Derivatives of both this compound and pyrazolopyridine have demonstrated potent inhibitory activity against numerous kinases implicated in cancer and other diseases. The choice between the two often depends on the specific kinase target and the desired selectivity profile.

Table 2: Comparative Kinase Inhibitory Activity of Representative Derivatives

Target KinaseThis compound DerivativeIC50 (nM)Pyrazolopyridine DerivativeIC50 (nM)Reference
Aurora Kinase A CCT13769015Not directly compared in the same study-[3]
CDK9/Cyclin T1 Compound IX630Not directly compared in the same study-[4]
c-Met Not specified in direct comparison-Compound 5a4.27[5]
TrkA Compound 2c<100Not directly compared in the same study-[6]
Pim-1 Not specified in direct comparison-Frag-2200[7]

It is important to note that a direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions. However, the data clearly indicates that both scaffolds can yield highly potent kinase inhibitors. The pyrazolopyridine scaffold, in some instances, has been shown to offer advantages in terms of metabolic stability.[7]

Other Biological Activities

Beyond kinase inhibition, both scaffolds have been investigated for a range of other therapeutic applications:

  • Antimicrobial Activity: Derivatives of both scaffolds have shown activity against various bacterial and fungal strains.[8][9]

  • Antiviral Activity: Pyrazolopyridine derivatives have been reported to inhibit the replication of viruses such as Herpes Simplex Virus Type-1 (HSV-1).[10]

  • Antiproliferative Activity: Numerous compounds from both classes exhibit potent antiproliferative effects against a variety of cancer cell lines.[4][5]

ADME Profile: The Journey to a Viable Drug Candidate

A promising biological activity profile must be complemented by favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a compound to be a successful drug.

Table 3: Comparative ADME Profile Summary

ADME ParameterThis compound DerivativesPyrazolopyridine DerivativesKey Considerations
Metabolic Stability Can be susceptible to oxidation, particularly on the pyridine and imidazole rings.[11]Generally considered to have good metabolic stability, though specific substitutions can introduce liabilities.[7][12]The position of nitrogen atoms can influence susceptibility to metabolic enzymes. Introducing metabolic blockers is a common strategy to improve stability.[11]
Cell Permeability Generally good passive permeability, influenced by lipophilicity and hydrogen bonding potential.Also exhibit good cell permeability. Some derivatives have shown moderate Caco-2 permeability.[13]Both scaffolds can be tuned to achieve optimal permeability for oral absorption.
Oral Bioavailability Orally bioavailable compounds have been developed.[3]Several orally bioavailable inhibitors have been reported.[14]Optimization of physicochemical properties is key to achieving good oral bioavailability for both scaffolds.
hERG Inhibition Some derivatives have shown hERG inhibition, a potential cardiotoxicity liability.hERG inhibition is also a potential concern that needs to be monitored during lead optimization.Early screening for hERG activity is crucial for both scaffold types.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental protocols for key assays are provided below.

Kinase Inhibition Assay (Example: Aurora Kinase A)
  • Reagents and Materials: Recombinant human Aurora Kinase A, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), substrate (e.g., Kemptide), 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of kinase buffer containing the test compound to the wells of a 384-well plate.

    • Add 10 µL of a solution containing Aurora Kinase A and the substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
  • Reagents and Materials: Cancer cell line of interest (e.g., HCT116), cell culture medium (e.g., McCoy's 5A), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Microsomal Stability Assay
  • Reagents and Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, positive control (a compound with known metabolic instability), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

    • Add the test compound to the microsome suspension at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these scaffolds and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization synthesis Scaffold Selection (Imidazopyridine or Pyrazolopyridine) derivatization Chemical Derivatization synthesis->derivatization purification Purification & Characterization (NMR, MS) derivatization->purification kinase_assay Kinase Inhibition Assay (IC50 Determination) purification->kinase_assay cell_assay Cell Proliferation Assay (Antiproliferative IC50) kinase_assay->cell_assay adme_assay ADME Assays (Metabolic Stability, Permeability) cell_assay->adme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis adme_assay->sar_analysis sar_analysis->synthesis Iterative Design in_vivo In Vivo Efficacy & Pharmacokinetics sar_analysis->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A typical drug discovery workflow for developing kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, TrkA) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis CDK CDK9 CDK->Transcription Proliferation Cell Proliferation Transcription->Proliferation inhibitor Imidazopyridine or Pyrazolopyridine Inhibitor inhibitor->RTK inhibitor->Aurora inhibitor->CDK

Caption: Simplified signaling pathways targeted by kinase inhibitors.

Conclusion

Both this compound and pyrazolopyridine scaffolds are highly valuable and versatile cores for the development of novel therapeutics, particularly kinase inhibitors. The choice between them is not straightforward and depends on the specific drug discovery project's goals.

  • This compound offers a slightly more basic character, which can be advantageous for salt formation and solubility, but may also lead to off-target effects.

  • Pyrazolopyridine often provides a more metabolically stable core, which can be a significant advantage in developing orally bioavailable drugs.

Ultimately, the optimal scaffold selection will be driven by a multi-parameter optimization process that considers potency, selectivity, physicochemical properties, and the ADME profile. This guide provides a foundational framework and critical data to assist researchers in navigating this complex decision-making process and accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

Unveiling the Molecular Mechanisms: A Comparative Guide to 1H-Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the mechanism of action of these compounds, focusing on their roles as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways to facilitate a deeper understanding of their therapeutic potential.

I. Comparative Analysis of Kinase Inhibition

This compound derivatives have been extensively investigated as potent inhibitors of several protein kinases, including Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and components of the PI3K/Akt/mTOR pathway. The following tables summarize the inhibitory activities (IC50 values) of representative this compound compounds and compare them with other known inhibitors targeting the same kinases.

Table 1: CDK9 Inhibitory Activity

Compound ClassSpecific CompoundCDK9 IC50 (µM)Reference CompoundCDK9 IC50 (µM)
This compoundCompound VI0.50Sorafenib0.76[1]
This compoundCompound Series0.63 - 1.32
ImadazopyrazineCompound 1d0.18Dinaciclib-
AminopyrimidineRoniciclib (BAY 1000394)0.005 - 0.025
FlavoneFlavopiridol-

Table 2: Aurora Kinase Inhibitory Activity

Compound ClassSpecific CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Reference CompoundAurora A IC50 (µM)Aurora B IC50 (µM)
This compoundCompound 310.0420.198Alisertib (MLN8237)0.00120.3965
This compoundCCT1376900.0150.025Barasertib (AZD1152)1.4<0.001
This compoundCompound 28c0.06712.71
Pyrazol-4-yl UreaAT9283~0.003~0.003

Table 3: PI3K/mTOR Pathway Inhibitory Activity

Note: Data for direct this compound inhibitors of PI3K/mTOR is limited. The following includes data from structurally related imidazopyridine scaffolds for comparative purposes.

Compound ClassSpecific CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Imidazo[1,2-a]pyridineCompound 35150-NVP-BEZ235420.7
Imidazo[1,2-b]pyridazineCompound 420.063.12PI-103320
7-azaindazoleFD2740.652.03

II. Key Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects by modulating critical signaling pathways involved in cell cycle progression, proliferation, and survival.

A. Inhibition of CDK9 and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcription elongation. Inhibition of CDK9 by this compound derivatives leads to the suppression of the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[2][3]

CDK9_Inhibition This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb PTEFb CDK9->PTEFb Forms complex Apoptosis Apoptosis RNAPII RNAPII PTEFb->RNAPII Phosphorylates pRNAPII pRNAPII RNAPII->pRNAPII Phosphorylates Transcription_Elongation Transcription_Elongation pRNAPII->Transcription_Elongation Promotes Mcl1_MYC Mcl-1, MYC (Anti-apoptotic, Oncogenes) Transcription_Elongation->Mcl1_MYC Expression of Mcl1_MYC->Apoptosis Inhibits

Caption: Inhibition of CDK9 by this compound compounds.

B. Targeting Aurora Kinases and Mitotic Progression

Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[4] Inhibition of Aurora kinases by this compound compounds disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately apoptosis.

Aurora_Kinase_Inhibition cluster_mitosis Mitosis Centrosome_Maturation Centrosome_Maturation Mitotic_Arrest Mitotic_Arrest Centrosome_Maturation->Mitotic_Arrest Disruption leads to Spindle_Assembly Spindle_Assembly Spindle_Assembly->Mitotic_Arrest Disruption leads to Chromosome_Segregation Chromosome_Segregation Chromosome_Segregation->Mitotic_Arrest Disruption leads to Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest Disruption leads to This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibits Aurora_Kinases->Centrosome_Maturation Regulates Aurora_Kinases->Spindle_Assembly Regulates Aurora_Kinases->Chromosome_Segregation Regulates Aurora_Kinases->Cytokinesis Regulates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Disruption of mitosis by this compound-mediated Aurora kinase inhibition.

C. Modulation of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While direct inhibition by 1H-Imidazo[4,5-b]pyridines is an area of ongoing research, related imidazopyridine scaffolds have demonstrated potent inhibition of PI3K and mTOR. This inhibition blocks the phosphorylation cascade, leading to decreased cell proliferation and survival.

PI3K_mTOR_Inhibition Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates Imidazopyridines Imidazopyridines Imidazopyridines->PI3K Inhibits mTOR mTOR Imidazopyridines->mTOR Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Akt->mTOR Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Survival Survival mTOR->Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine compounds.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the this compound compound or vehicle control and incubate for 48-72 hours.

  • Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]

  • Incubate the plate for 1.5 to 4 hours at 37°C.[5][6]

  • Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[5][7]

  • Incubate for 15 minutes with shaking.[5]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

B. In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.

Protocol:

  • Prepare a reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.[8][9]

  • Add serial dilutions of the this compound compound or a reference inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).[10]

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[10][11]

    • Fluorescence-based assay (e.g., TR-FRET): Measuring the phosphorylation of a fluorescently labeled substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

C. Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt)

This technique is used to detect and quantify the levels of specific phosphorylated proteins within a cell lysate.

Protocol:

  • Treat cells with the this compound compound for the desired time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Akt).

IV. Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the mechanism of action of this compound compounds.

Experimental_Workflow_MOA Start Compound Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Pathway_Analysis Mechanism of Action Elucidation In_Vitro_Kinase_Assay->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Apoptosis_Assay->Western_Blot Western_Blot->Pathway_Analysis

Caption: A typical workflow for elucidating the mechanism of action.

Kinase_Inhibitor_Screening_Workflow Compound_Library This compound Compound Library Primary_Screen Primary Kinase Screen (e.g., CDK9, Aurora, PI3K) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound

References

In Vivo Therapeutic Efficacy of 1H-Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of select 1H-Imidazo[4,5-b]pyridine derivatives against relevant alternative therapies. Experimental data from preclinical studies are presented to support these comparisons, offering valuable insights for researchers in oncology and neurology.

Comparative Efficacy of this compound Derivatives

This section details the in vivo performance of two notable this compound derivatives, DDO-8926 and CCT137690, in models of neuropathic pain and colorectal cancer, respectively.

DDO-8926: A BET Inhibitor for Neuropathic Pain

DDO-8926, a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, has demonstrated significant efficacy in a preclinical model of neuropathic pain. In a spared nerve injury (SNI) mouse model, administration of DDO-8926 resulted in a marked alleviation of mechanical hypersensitivity.[1][2]

Table 1: In Vivo Efficacy of DDO-8926 in a Spared Nerve Injury (SNI) Mouse Model

CompoundDoseAdministration RoutePaw Withdrawal Threshold (g) at Day 7 Post-Injury% Reversal of Hypersensitivity
Vehicle-Intraperitoneal0.4 ± 0.10%
DDO-8926 25 mg/kg Intraperitoneal 1.2 ± 0.2 ~53%
Gabapentin (Reference)100 mg/kgIntraperitoneal1.0 ± 0.15~40%

Data are represented as mean ± SEM. Paw withdrawal threshold was measured using von Frey filaments. A higher value indicates reduced pain sensitivity. The % reversal of hypersensitivity is calculated relative to the baseline (pre-injury) threshold.

CCT137690: An Aurora Kinase Inhibitor for Colorectal Cancer

CCT137690, an inhibitor of Aurora kinases, has shown significant antitumor activity in a human colon carcinoma xenograft model. Oral administration of CCT137690 led to a dose-dependent inhibition of tumor growth in mice bearing SW620 xenografts.[3]

Table 2: In Vivo Efficacy of CCT137690 in an SW620 Xenograft Mouse Model

CompoundDoseAdministration RouteTumor Growth Inhibition (TGI) at Day 21
Vehicle-Oral0%
CCT137690 100 mg/kg Oral (daily) 75%
5-Fluorouracil (Reference)50 mg/kgIntraperitoneal (weekly)60%

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Spared Nerve Injury (SNI) Model for Neuropathic Pain (for DDO-8926)
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) were used.

  • Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve was exposed. The common peroneal and tibial nerves were ligated with 5-0 silk suture and transected distal to the ligation, removing a 2-3 mm section of the distal nerve stump. The sural nerve was left intact. The muscle and skin were then closed in layers.

  • Drug Administration: DDO-8926 (25 mg/kg), Gabapentin (100 mg/kg), or vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) was administered intraperitoneally once daily, starting from day 3 post-surgery.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments on day 7 post-surgery. The 50% paw withdrawal threshold was determined using the up-down method.

SW620 Human Colon Carcinoma Xenograft Model (for CCT137690)
  • Cell Culture: SW620 human colon adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 SW620 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were injected subcutaneously into the right flank of each mouse.

  • Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. CCT137690 (100 mg/kg) or vehicle (0.5% methylcellulose) was administered orally once daily for 21 days. 5-Fluorouracil (50 mg/kg) was administered intraperitoneally once a week.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2. Body weight was monitored as a measure of toxicity.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathways.

experimental_workflow cluster_pain Neuropathic Pain Model (DDO-8926) cluster_cancer Cancer Xenograft Model (CCT137690) SNI_Surgery Spared Nerve Injury (SNI) Surgery Drug_Admin_Pain Daily I.P. Administration (DDO-8926, Gabapentin, or Vehicle) SNI_Surgery->Drug_Admin_Pain 3 days post-op Behavioral_Test Von Frey Test (Day 7) Drug_Admin_Pain->Behavioral_Test Tumor_Implant SW620 Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth (150-200 mm³) Tumor_Implant->Tumor_Growth Drug_Admin_Cancer Daily Oral Administration (CCT137690 or Vehicle) Tumor_Growth->Drug_Admin_Cancer Efficacy_Eval Tumor Volume Measurement (21 days) Drug_Admin_Cancer->Efficacy_Eval

In vivo experimental workflows.

signaling_pathways cluster_bet BET Inhibition in Neuropathic Pain cluster_aurora Aurora Kinase Inhibition in Cancer DDO8926 DDO-8926 BET BET Proteins (BRD2/3/4) DDO8926->BET inhibits Acetyl_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetyl_Histones->Chromatin Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Chromatin->Gene_Transcription Neuroinflammation Neuroinflammation Gene_Transcription->Neuroinflammation Pain Neuropathic Pain Neuroinflammation->Pain CCT137690 CCT137690 Aurora Aurora Kinases (A, B) CCT137690->Aurora inhibits Centrosome Centrosome Maturation & Spindle Assembly Aurora->Centrosome Chromosome Chromosome Segregation Aurora->Chromosome Cytokinesis_Node Cytokinesis Aurora->Cytokinesis_Node Cell_Cycle Cell Cycle Arrest & Apoptosis Centrosome->Cell_Cycle Chromosome->Cell_Cycle Cytokinesis_Node->Cell_Cycle Tumor_Growth_Node Tumor Growth Cell_Cycle->Tumor_Growth_Node inhibits

Targeted signaling pathways.

References

A Comparative Guide to the Synthetic Reproducibility of 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in medicinal chemistry, analogous to purine, and has garnered significant attention for its diverse biological activities, including as kinase inhibitors and antimicrobial agents.[1][2][3] The reproducibility and efficiency of its synthesis are paramount for advancing drug discovery and development. This guide provides an objective comparison of various synthetic methodologies for this compound, supported by experimental data from the literature.

Comparison of Synthetic Methodologies

Several synthetic strategies have been developed for the synthesis of the this compound core and its derivatives. The choice of method often depends on the desired substitution pattern, scalability, and tolerance to functional groups. Below is a summary of key quantitative data from representative synthetic methods.

MethodStarting MaterialsKey Reagents/ConditionsSolvent(s)Yield (%)Reference
Method 1: Tandem SNAr/Cyclization 2-chloro-3-nitropyridine, primary amines, aldehydesSnCl₂·2H₂O (for nitro reduction)H₂O-IPAHigh[1]
Method 2: Condensation 5,6-Diaminopyridine-3-ol, aromatic aldehydesNa₂S₂O₅Not Specified26 - 46[4]
Method 3: Solid-Phase Synthesis 2,4-dichloro-3-nitropyridine, polymer-supported aminesEDIPA, various aldehydesDMSO-[5]
Method 4: One-Pot Condensation 2,3-diaminopyridine, benzaldehydesNa₂S₂O₅Not Specified-[6]
Method 5: Suzuki Coupling/Cyclization 6-chloro-3-nitropyridin-2-amine, boronic acidsPd(dppf)Cl₂, Na₂CO₃, then Fe/AcOH for cyclizationDioxane:H₂O77 - 78[7]
Method 6: Alkylation Substituted 3H-imidazo[4,5-b]pyridineAllyl or propargyl bromide, K₂CO₃, tetra-n-butylammonium bromideDMF-[3]
Method 7: Photocatalytic Coupling 7-aryl-1H-imidazo[4,5-b]pyridinesPhotocatalystNot SpecifiedGood[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for some of the key methods.

Method 1: Tandem SNAr/Cyclization

This method offers an environmentally friendly approach using a water-isopropyl alcohol solvent system.[1] The process involves a tandem sequence of nucleophilic aromatic substitution (SNAr), in situ nitro group reduction, and subsequent heteroannulation. The key advantage is the formation of functionalized imidazo[4,5-b]pyridines with a single chromatographic purification step.[1]

Method 2: Condensation with Diaminopyridine

A straightforward synthesis involves the reaction of a diaminopyridine derivative with a substituted aromatic aldehyde. For the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, 5,6-diaminopyridine-3-ol is reacted with various substituted aromatic aldehydes in the presence of Na₂S₂O₅.[4] The reaction yields vary depending on the substituent on the aldehyde.[4]

Method 5: Suzuki Coupling Followed by Reductive Cyclization

This two-step synthesis is effective for creating 4-phenyl imidazo[4,5-b]pyridine derivatives. The process begins with a Suzuki-Miyaura cross-coupling reaction between 4-chloro-3-nitropyridin-2-amine and a suitable boronic acid.[7] The resulting intermediate then undergoes an iron-mediated reduction of the nitro group and subsequent cyclization to form the desired product.[7]

Visualizing the Synthetic Workflow

To better understand the relationship between different synthetic strategies, a generalized workflow is presented below. This diagram illustrates the common starting points and key transformations leading to the this compound core.

G cluster_start Starting Materials cluster_inter Key Intermediates / Reactions cluster_end Product start1 2,3-Diaminopyridine inter1 Condensation with Aldehydes/Acids start1->inter1 Method 2, 4 start2 Substituted Nitropyridine inter2 Nucleophilic Aromatic Substitution (SNAr) start2->inter2 Method 1, 5 inter4 Cyclization inter1->inter4 inter3 Nitro Group Reduction inter2->inter3 inter3->inter4 Tandem end_product This compound Derivatives inter4->end_product

Caption: Generalized workflow for the synthesis of this compound.

This guide provides a comparative overview of synthetic methods for this compound, highlighting the importance of selecting an appropriate method based on the specific research or development goals. For detailed experimental conditions and a broader scope of substrates, consulting the primary literature is recommended.

References

Safety Operating Guide

Proper Disposal of 1H-Imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of 1H-Imidazo[4,5-b]pyridine, a nitrogen-containing heterocyclic compound, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and is an irritant.[1][2] Standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][3]

In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] The spilled material should be collected using an inert absorbent material and placed in a suitable, closed container for disposal.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and identification data for this compound.

PropertyValueSource
Molecular Formula C₆H₅N₃[2][5]
Molecular Weight 119.12 g/mol [2]
CAS Number 273-21-2[2][5]
Hazard Classification Acute toxicity - Category 4, Oral[1][2]
Signal Word Warning[1][2]
Hazard Statement H302: Harmful if swallowed[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal from a laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • This waste stream should be segregated from non-hazardous waste and other incompatible chemical waste.

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, compatible, and sealable waste container.[4][6] Airtight containers are recommended.[4][6]

  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Ensure the container is in good condition and compatible with the chemical to prevent leaks or reactions.

3. Waste Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[1][4]

  • Store the waste container segregated from incompatible materials such as strong oxidizers and acids.[4][6]

4. Waste Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, a chemical waste collection request should be submitted to the institution's Environmental Health and Safety (EHS) department.[4][7]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1]

5. Final Disposal Method:

  • The ultimate disposal of nitrogen-containing heterocyclic compounds like this compound is typically through high-temperature incineration.[9] This process is managed by a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste from a laboratory setting.

G A Start: this compound Waste Generation B Is the waste contaminated with other chemicals? A->B C Segregate waste stream B->C Yes D Select appropriate, labeled, hazardous waste container B->D No C->D E Store container in designated Satellite Accumulation Area (SAA) D->E F Is container full or no longer in use? E->F G Submit waste pickup request to EHS F->G Yes J Continue collecting waste in the same container F->J No H EHS transports to licensed waste disposal facility G->H I Final Disposal (e.g., Incineration) H->I J->E

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management guidelines and safety protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1H-Imidazo[4,5-b]pyridine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following operational and disposal plans is mandatory.

Essential Safety and Handling Information

All handling of this compound, particularly of the solid form, must be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation. The work surface should be covered with absorbent bench paper to contain any potential spills.

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes a lab coat, chemical-resistant gloves (nitrile gloves are a suitable option), and tightly fitting safety goggles.[1] When handling larger quantities or when there is a risk of generating dust, a face shield and respiratory protection should be considered.

Quantitative Data Summary

Due to the limited toxicological data available for this compound, no official Occupational Exposure Limits (OELs) have been established. In the absence of such limits, a highly conservative approach to exposure control is recommended. All operations should be performed with the goal of minimizing any direct contact or inhalation.

PropertyValueSource
Molecular Formula C₆H₅N₃U.S. EPA[2]
Molecular Weight 119.12 g/mol U.S. EPA[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationECHEMI[1]
Occupational Exposure Limits (OELs) No data availableECHEMI[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing (Solid Form):

  • Step 1: Designate a specific area within a chemical fume hood for handling this compound.

  • Step 2: Don all required PPE before entering the designated area.

  • Step 3: Place a calibrated analytical balance inside the fume hood. To minimize air currents that could affect the balance reading, consider using a balance with a draft shield.

  • Step 4: Carefully open the container of this compound.

  • Step 5: Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or other suitable container. Avoid creating dust.

  • Step 6: Securely close the main container of this compound.

  • Step 7: Proceed with the experimental protocol within the fume hood.

2. Solution Preparation:

  • Step 1: If preparing a solution, add the solvent to the weighed solid in a suitable container within the fume hood.

  • Step 2: Swirl or stir gently to dissolve. If necessary, cap the container before shaking or vortexing.

  • Step 3: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

3. Post-Handling:

  • Step 1: Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

  • Step 2: Wipe down the work surface within the fume hood with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste.

  • Step 3: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

  • Step 4: Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Solid Waste:

  • Collect all contaminated solid waste, including gloves, weigh boats, paper towels, and excess solid chemical, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Irritant).

2. Liquid Waste:

  • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

3. Storage and Collection:

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[3]

  • Once the waste container is full, or if it will no longer be used, arrange for pickup by a certified hazardous waste disposal service.[3][4]

Experimental Workflow Diagram

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Designate_Area Designate Handling Area (Chemical Fume Hood) Don_PPE Don Appropriate PPE Designate_Area->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution (if applicable) Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Weigh_Solid->Perform_Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Collect_Solid_Waste Collect Contaminated Solids in Labeled Container Perform_Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect Contaminated Liquids in Labeled Container Perform_Experiment->Collect_Liquid_Waste Clean_Work_Area Clean Work Area Decontaminate_Equipment->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store Waste in Satellite Accumulation Area Collect_Solid_Waste->Store_Waste Collect_Liquid_Waste->Store_Waste Arrange_Pickup Arrange for Professional Waste Disposal Store_Waste->Arrange_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.